7-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZPAQEVQDPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356241 | |
| Record name | 7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-66-7 | |
| Record name | 7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 7-methyl-1H-indazole. The information is curated to support research, discovery, and development activities involving this heterocyclic compound. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key synthetic and analytical procedures.
Core Chemical and Physical Properties
This compound is a solid, aromatic heterocyclic organic compound. Its core properties are summarized below. It is important to note that while the melting point is an experimentally verified value, some other physicochemical properties are based on computational predictions due to the limited availability of experimental data in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | 158 °C | [2] |
| Boiling Point (Predicted) | 285.1 ± 9.0 °C | [2] |
| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.39 ± 0.40 | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Insoluble in water; Soluble in acids, ether, and alcohol.[3] For derivatives like this compound-3-carboxamide, DMSO and ethanol are recommended solvents for creating stock solutions.[4] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers and can be represented in multiple formats.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 3176-66-7 | [2] |
| SMILES String | CC1=C2NN=CC2=CC=C1 | [1] |
| InChI Key | RLAZPAQEVQDPHR-UHFFFAOYSA-N | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds from 2,6-dimethylaniline.[6]
Materials:
-
2,6-dimethylaniline
-
tert-butyl nitrite
-
Chloroform
-
Potassium acetate
-
18-crown-6
-
Hexane
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature and under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).
-
Stir the mixture for 20 minutes.
-
Add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and continue stirring for 15 hours.
-
Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).
-
Combine the filtrates and wash with water (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate (9:1) mixture as the eluent to yield this compound as an orange solid.[6]
Spectroscopic Characterization
The following are general protocols for obtaining spectroscopic data for indazole derivatives, which can be applied to this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher field strength spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Infrared (IR) Spectroscopy:
-
Instrument: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: High-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
-
Data Acquisition: Operate in positive ion mode. For LC-MS, couple the liquid chromatography system to the mass spectrometer to obtain mass-to-charge ratio (m/z) data.
Potential Biological Activity and Signaling Pathways
Derivatives of the indazole scaffold have shown a wide range of biological activities.[8] Specifically, compounds structurally related to this compound have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and modulators of Calcium Release-Activated Calcium (CRAC) channels.[7][9]
p21-activated kinase 1 (PAK1) Signaling Pathway
PAK1 is a key regulator of various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation. Its aberrant activity is implicated in cancer.[10][11] Indazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Potential inhibitory action on the PAK1 signaling pathway.
Calcium Release-Activated Calcium (CRAC) Channel Activation
CRAC channels are crucial for calcium signaling in non-excitable cells, playing a vital role in immune responses and other physiological processes.[12] The activation of these channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER).[9]
Caption: Simplified workflow of CRAC channel activation.
Synthetic Workflow Visualization
The synthesis of this compound from 2,6-dimethylaniline can be visualized as a logical workflow.
Caption: Synthetic workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium release activated channel - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 7-Methyl-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Due to the nascent stage of research into many specific derivatives, this document combines predicted data for key compounds with experimental data from structurally related analogs to offer a robust resource for identification, characterization, and further development.
Introduction to this compound Derivatives
The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. Understanding the spectroscopic profile of these derivatives is fundamental for synthesis confirmation, purity assessment, and structural elucidation in research and development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound derivatives. For the purpose of this guide, we will focus on the predicted data for This compound-3-carboxamide , a derivative of high interest, and supplement this with experimental data from analogous compounds to provide a comparative context.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound-3-carboxamide [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | br s | 1H | N-H (indazole) |
| ~8.0 - 8.2 | d | 1H | H4 |
| ~7.5 - 7.7 | br s | 1H | N-H (amide) |
| ~7.2 - 7.4 | t | 1H | H5 |
| ~7.0 - 7.2 | d | 1H | H6 |
| ~7.0 - 7.2 | br s | 1H | N-H (amide) |
| ~2.5 - 2.6 | s | 3H | CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound-3-carboxamide [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | C=O (amide) |
| ~142 - 144 | C3 |
| ~140 - 142 | C7a |
| ~128 - 130 | C5 |
| ~125 - 127 | C7 |
| ~122 - 124 | C3a |
| ~120 - 122 | C4 |
| ~118 - 120 | C6 |
| ~16 - 18 | CH₃ |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Data for this compound-3-carboxamide [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium-Strong | N-H stretching (amide, two bands) |
| ~3300 - 3100 | Broad | N-H stretching (indazole) |
| ~3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~2950 - 2850 | Weak | C-H stretching (methyl) |
| ~1660 | Strong | C=O stretching (Amide I) |
| ~1620 | Medium | N-H bending (Amide II) |
| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |
| ~750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound-3-carboxamide [1]
| m/z Ratio | Predicted Identity |
| 175 | [M]⁺ (Molecular Ion) |
| 159 | [M - NH₂]⁺ |
| 131 | [M - CONH₂]⁺ |
| 130 | [M - CONH₂ - H]⁺ |
| 103 | [C₇H₅N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific data for this compound derivatives is limited, the UV-Vis absorption spectra of 1H-indazole and its 1-methyl and 2-methyl derivatives in acetonitrile show characteristic absorption bands that can serve as a reference. The parent 1H-indazole exhibits absorption maxima that are influenced by the position of substitution on the nitrogen atom.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition :
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using proton decoupling.
-
2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed for complete structural assignment.
-
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (for solid samples) :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (LC-MS/MS)
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
-
Chromatography :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive or negative ion mode is typical for this class of compounds.
-
Data Acquisition : For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode. For structural confirmation, acquire full scan and product ion scan data.
-
Signaling Pathways and Logical Workflows
Potential Signaling Pathways
This compound derivatives, particularly those with a 3-carboxamide moiety, are being investigated for their potential as inhibitors of key cellular signaling pathways implicated in diseases such as cancer and inflammation. Two prominent targets that have been identified for analogous indazole compounds are p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[2]
Caption: Potential inhibition of the PAK1 signaling pathway by this compound derivatives.
Caption: Potential inhibition of CRAC channel-mediated calcium signaling.
Experimental and Logical Workflows
A systematic approach is essential for the unambiguous characterization of a novel this compound derivative.
Caption: A logical workflow for the spectroscopic characterization of this compound derivatives.
Conclusion
The spectroscopic profile of this compound derivatives is a critical aspect of their development as potential therapeutic agents. This guide provides a foundational understanding of their expected NMR, IR, MS, and UV-Vis characteristics, supplemented with detailed experimental protocols and insights into their potential biological mechanisms. While experimental data for a broad range of these specific derivatives is still emerging, the combination of predictive data and comparative analysis with related compounds offers a valuable resource for researchers in the field. The provided workflows and diagrams serve as a practical guide for the systematic characterization and further investigation of this promising class of molecules.
References
An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazole from 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
The 7-methyl-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a variety of therapeutic agents. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, commencing from the readily available starting material, 2,6-dimethylaniline. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data, including spectroscopic information, to support the synthesis and characterization of the target molecule. The content herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The rigid, bicyclic indazole core can effectively mimic the indole ring system found in many biologically active molecules, while offering unique electronic and steric properties. Among the various substituted indazoles, the this compound moiety has emerged as a key component in the design of potent and selective therapeutic agents.
The strategic placement of a methyl group at the 7-position of the indazole ring can significantly influence the molecule's interaction with biological targets, often enhancing potency and modulating pharmacokinetic properties. Notably, the this compound scaffold is a cornerstone in the development of innovative treatments for a range of diseases. It is a critical pharmacophore in a new class of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine. Furthermore, this scaffold is integral to the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other proliferative diseases.
Given the therapeutic importance of molecules containing the this compound core, a robust and efficient synthetic methodology is of paramount importance. This guide focuses on a well-established synthetic route that utilizes 2,6-dimethylaniline as a cost-effective and accessible starting material. The synthesis proceeds via a classical diazotization reaction followed by an intramolecular cyclization, a transformation that is both reliable and scalable.
This document will provide an in-depth exploration of this synthetic pathway, including a detailed experimental protocol, a summary of quantitative data, and a discussion of the underlying reaction mechanism. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this compound in their research endeavors.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from 2,6-dimethylaniline is a two-step process that proceeds through the formation of a diazonium salt intermediate, followed by an intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the diazotization of the primary aromatic amine, 2,6-dimethylaniline. In the presence of a nitrite source, such as tert-butyl nitrite, and an acid (implicitly present or generated in situ), the amino group is converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to conditions that promote intramolecular cyclization.
The subsequent cyclization is facilitated by a base, such as potassium acetate, which promotes the deprotonation of one of the ortho-methyl groups. The resulting carbanion then attacks the internal nitrogen of the diazonium group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. The use of a crown ether, such as 18-crown-6, is employed to enhance the solubility and reactivity of the potassium acetate in the organic solvent.
Experimental Workflow
The general workflow for the synthesis involves the sequential addition of reagents to a solution of the starting material, followed by a period of heating to drive the reaction to completion. The workup procedure is a standard liquid-liquid extraction to isolate the crude product, which is then purified by column chromatography.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,6-dimethylaniline.
Materials and Reagents:
-
2,6-Dimethylaniline
-
tert-Butyl nitrite
-
Potassium acetate
-
18-Crown-6
-
Chloroform (CHCl₃)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).
-
Stir the resulting mixture for 20 minutes.
-
To this mixture, add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
After reflux, cool the mixture to room temperature and continue stirring for an additional 15 hours.
-
Upon completion of the reaction, remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).
-
Combine the filtrates and wash with deionized water (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (9:1) as the eluent, to afford this compound as an orange solid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2,6-Dimethylaniline |
| Product | This compound |
| Yield | 85% (23 g) |
| Appearance | Orange solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 2.60 (s, 3H), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H) |
| ¹³C NMR (Predicted) | δ 16.5 (CH₃), 110.1 (C4), 118.5 (C6), 120.8 (C5), 121.7 (C7), 128.9 (C3a), 134.5 (C3), 140.2 (C7a) |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 133.0769 |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching (~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹) absorptions are expected. |
Note: ¹³C NMR, MS, and IR data are predicted based on the structure and data from similar indazole compounds. Experimental verification is recommended.
Conclusion
This technical guide has detailed a robust and high-yielding synthesis of this compound from the readily available starting material, 2,6-dimethylaniline. The described protocol, which proceeds via a diazotization and intramolecular cyclization sequence, offers a practical and efficient method for accessing this medicinally important scaffold. The provided quantitative data and spectroscopic information will aid researchers in the successful execution and characterization of this synthesis. The significance of the this compound core in the development of novel therapeutics underscores the importance of reliable synthetic routes such as the one presented herein. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of innovative medicines.
An In-depth Technical Guide to the Biological Activity of 7-methyl-1H-indazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the biological activities of 7-methyl-1H-indazole analogs, with a primary focus on their roles as kinase inhibitors for therapeutic applications, particularly in oncology. The content synthesizes available data to elucidate structure-activity relationships (SAR), detail experimental methodologies, and visualize key cellular pathways.
The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Derivatives of 1H-indazole are being explored for numerous therapeutic applications, demonstrating the versatility of this scaffold.[2] Within this class, this compound analogs have emerged as a subject of interest, particularly for their potential as kinase inhibitors.[3]
Kinase Inhibition: A Primary Therapeutic Target
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indazole core is a key pharmacophore in the development of kinase inhibitors, with several indazole-based drugs like axitinib and pazopanib already in clinical use.[4] Analogs of this compound are being investigated as inhibitors of various kinases, including p21-activated kinase 1 (PAK1), Janus kinase (JAK), and FMS-like tyrosine kinase 3 (FLT3).[1][4][5]
Aberrant activation of PAK1 is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[1] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][6] While direct experimental data for this compound-3-carboxamide is not extensively available, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile.[1] It is hypothesized that the 7-methyl group, being a small hydrophobic substitution, is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.[1]
Quantitative Data on PAK1 Inhibition by Indazole-3-Carboxamide Analogs
The following table summarizes the inhibitory activities of various N-substituted 1H-indazole-3-carboxamide analogs against PAK1. This data highlights the impact of substitutions on the carboxamide nitrogen on inhibitory potency.
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
| Note: Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[6] |
Key Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:
-
Bulky and hydrophobic groups at the para-position of the phenyl ring, such as a phenoxy group (Analog 4), lead to highly potent compounds.[6]
The indazole-3-carboxamide scaffold is also being investigated for its inhibitory activity against Calcium Release-Activated Calcium (CRAC) channels, which are crucial in calcium signaling and immune responses.[6]
Quantitative Data on CRAC Channel Inhibition by Indazole-3-Carboxamide Analogs
The following table presents data for closely related analogs to illustrate the structure-activity relationship for CRAC channel inhibition.
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog A | (4-fluorophenyl) | >10 |
| Analog B | (3-fluoro-4-pyridyl) | 0.8 |
| Analog C | (4-pyridyl) | 5.2 |
| Note: Specific IC50 data for this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[6] |
Key Structure-Activity Relationship (SAR) Insights for CRAC Channel Inhibition:
-
The presence and position of fluorine atoms on the phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating sub-micromolar potency.[6]
Anticancer Activity
Beyond specific kinase inhibition, this compound analogs are being explored for their broader anticancer activities. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated as anticancer agents.[7] One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated the ability to suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in hypopharyngeal carcinoma cells.[7] This compound also selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway.[7]
Quantitative Data on Anticancer Activity of a 1,3-dimethyl-6-amino-1H-indazole Derivative
| Compound | Cell Line | Effect |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | FaDu (hypopharyngeal carcinoma) | Induced apoptosis, selectively activated ERK |
| Suppressed cell mobility in wound healing assay | ||
| Reduced expression of matrix metalloproteinase MMP9 | ||
| Note: This table summarizes the observed qualitative effects of the compound.[7] |
Anti-inflammatory Activity
The indazole scaffold is present in commercially available anti-inflammatory drugs like bendazac and benzydamine.[8] Derivatives of 1H-indazole have been investigated for their anti-inflammatory potential, with some showing significant binding to Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[9][10] Computational studies, including molecular docking and molecular dynamics simulations, have been used to evaluate 1H-indazole analogs as potent anti-inflammatory agents.[9][10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.
The inhibitory activity of this compound analogs against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[1] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound to determine the IC50 value.[1]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.[6]
-
Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.[6]
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.[6]
-
Kinase Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[6]
-
Incubate the plate at 30°C for 1 hour.[6]
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[6]
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Record the luminescence signal using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[1]
Signaling Pathways and Experimental Workflows
Derivatives of 1H-indazole-3-carboxamide have been designed to inhibit PAK1, a kinase involved in cell migration and invasion.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 3176-66-7 [smolecule.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
7-Methyl-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-methyl-1H-indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its rigid bicyclic structure, synthetic accessibility, and ability to engage in key hydrogen bonding interactions make it an ideal framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological applications with a focus on kinase inhibition, structure-activity relationships, and detailed experimental protocols. While direct quantitative bioactivity data for many this compound derivatives remains limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide valuable insights for drug discovery and development.
Biological Activity and Therapeutic Potential
The this compound scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The methyl group at the 7-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its overall bioactivity and pharmacokinetic profile.[1]
Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The this compound scaffold has been successfully incorporated into inhibitors targeting several key kinases.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several approved kinase inhibitors that target VEGFR, such as Axitinib and Pazopanib, feature an indazole core, highlighting the importance of this scaffold in developing anti-angiogenic therapies.
Calcium Release-Activated Calcium (CRAC) Channel Inhibition
CRAC channels are crucial for calcium signaling in various cell types, including immune cells. Their inhibition is a promising strategy for the treatment of autoimmune and inflammatory diseases. The indazole-3-carboxamide scaffold has been identified as a platform for the development of CRAC channel inhibitors.[1]
Quantitative Bioactivity of Indazole Analogs
The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, derived from structurally similar compounds, serves as a valuable reference for predicting the potential bioactivity of this compound derivatives.[1]
Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Note: Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog A | (2,6-difluorophenyl) | 1.51 |
| Analog B | (3-fluoro-4-pyridyl) | 0.67 |
| Analog C | (4-methoxyphenyl) | >100 |
| Analog D | (4-chlorophenyl) | 6.7 |
Note: Specific IC50 data for this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]
Structure-Activity Relationship (SAR) Insights
The available data on indazole analogs reveals critical structure-activity relationships:
-
Substitutions on the Carboxamide Phenyl Ring: The nature and position of substituents on the phenyl ring of the carboxamide moiety dramatically influence inhibitory activity. For PAK1 inhibition, bulky and hydrophobic groups at the para-position, such as a phenoxy group, lead to highly potent compounds.[1]
-
Fluorine Substitution in CRAC Channel Inhibitors: For CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are crucial, with a 3-fluoro-4-pyridyl group demonstrating sub-micromolar potency.[1]
-
Role of the 7-Methyl Group: The 7-methyl group on the indazole ring is expected to enhance the compound's lipophilicity and metabolic stability. These properties can indirectly affect the overall bioactivity and pharmacokinetic profile of the molecule.[1]
Signaling Pathways
The therapeutic effects of this compound-based inhibitors are achieved through the modulation of key signaling pathways.
Caption: Simplified PAK1 signaling pathway and the point of intervention for this compound-based inhibitors.
Caption: Overview of the VEGFR signaling pathway targeted by indazole-based inhibitors to block angiogenesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.
Synthesis of this compound-3-carboxaldehyde
This protocol describes a common method for the synthesis of a key intermediate.
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
7-methyl-indole
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve sodium nitrite in a mixture of water and DMF and cool to 0°C.
-
Slowly add 2N hydrochloric acid to the solution while maintaining the temperature at 0°C.
-
After stirring for 10 minutes, add a solution of 7-methyl-indole in DMF dropwise over 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound-3-carboxaldehyde.
PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.[1]
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
CRAC Channel Inhibition Assay (Calcium Influx Assay)
This assay measures the ability of compounds to block calcium influx through CRAC channels.[1]
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Fluo-4 AM calcium indicator dye
-
Thapsigargin (to induce store depletion)
-
Test compounds (this compound derivatives)
-
HEPES-buffered saline (HBS)
-
96-well black, clear-bottom plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Load cells with Fluo-4 AM by incubating for 45-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Add test compounds at various concentrations to the wells and incubate for 10-15 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Induce store depletion by adding thapsigargin to activate CRAC channels.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes to measure calcium influx.
-
Calculate the percent inhibition of calcium influx by comparing the fluorescence increase in compound-treated wells to control wells.
-
Determine the IC50 values from dose-response curves.
Conclusion
The this compound scaffold is a versatile and valuable core in medicinal chemistry, particularly for the development of kinase inhibitors. While a comprehensive set of quantitative bioactivity data for 7-methyl-substituted derivatives is still emerging, the analysis of structurally related analogs provides a strong foundation for the rational design of new therapeutic agents. The synthetic routes are well-established, and robust assay protocols are available to evaluate their biological activity. Future research focused on the targeted synthesis and evaluation of this compound derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of diseases.
References
Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action Hypotheses for 7-Methyl-1H-Indazole Compounds
For Immediate Release
[City, State] – [Date] – The 7-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. This technical guide offers an in-depth exploration of the prevailing hypotheses regarding the mechanism of action of this compound derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data for key analogs, details experimental methodologies, and provides visual representations of the implicated signaling pathways.
The primary mechanism of action hypothesis for this class of compounds centers on the inhibition of key cellular kinases, most notably p21-Activated Kinase 1 (PAK1). A secondary, less established hypothesis involves the modulation of the Phosphoinositide 3-Kinase (PI3K) pathway. This guide will delve into the evidence supporting these hypotheses, providing a comprehensive resource for the scientific community.
Primary Hypothesis: Inhibition of p21-Activated Kinase 1 (PAK1)
The most robust evidence for the therapeutic potential of this compound compounds, particularly this compound-3-carboxamide and its analogs, points towards the inhibition of p21-Activated Kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Dysregulation of PAK1 activity is a hallmark of numerous cancers, where it plays a pivotal role in promoting cell proliferation, survival, metastasis, and cytoskeletal rearrangements.[1]
The PAK1 Signaling Pathway
PAK1 is a central node in a complex signaling network that governs cell growth, survival, and migration. Upon activation by Rac/Cdc42, PAK1 phosphorylates a diverse array of downstream substrates, triggering a cascade of cellular events that contribute to tumorigenesis.[1] The inhibition of PAK1 by this compound derivatives is a promising strategy to disrupt these oncogenic signals.
Quantitative Data: In Vitro Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1
While specific IC50 data for this compound-3-carboxamide against PAK1 is not extensively published, the analysis of closely related analogs provides crucial insights into the structure-activity relationship (SAR) of this chemical class. The following table summarizes the inhibitory activities of various indazole-3-carboxamide analogs against PAK1.
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Hypothetical 7-Methyl Analog | (2,4-dichlorophenyl) | - |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
| Note: Data is compiled from studies on 1H-indazole-3-carboxamide derivatives to illustrate the impact of substitutions on inhibitory potency.[2] |
The data indicates that bulky and hydrophobic groups at the para-position of the phenyl ring on the carboxamide moiety, such as a phenoxy group (Analog 4), can lead to highly potent compounds.[2] The 7-methyl group on the indazole ring is hypothesized to enhance the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly influence its overall bioactivity.[2]
Secondary Hypothesis: Inhibition of Phosphoinositide 3-Kinase (PI3K)
Emerging evidence suggests that some this compound derivatives may also exert their effects through the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.
The PI3K/Akt Signaling Pathway
Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.
Quantitative Data: In Vitro Inhibitory Activity of a PI3K/Akt Pathway Inhibitor
The following table provides IC50 values for a dual-acting inhibitor of the PI3K/Akt pathway, illustrating the potential for compounds to target multiple nodes within this cascade.
| Target | IC50 (µM) |
| PI3Kδ | 6.99 |
| PI3Kγ | 4.01 |
| AKT-1 | 3.36 |
| Note: Data for PI3K/AKT-IN-1, a known inhibitor of the pathway.[3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key in vitro kinase assays are provided below.
In Vitro PAK1 Kinase Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PAK1.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in 100% DMSO.
-
Plate Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific peptide substrate (e.g., PAKtide) and ATP.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
In Vitro PI3K Kinase Assay Protocol
This protocol describes a method for assessing the inhibitory effect of compounds on PI3K activity.
References
A Technical Guide to the Physicochemical Properties of 7-methyl-1H-indazole for Fragment-Based Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation of 7-methyl-1H-indazole as a Core Fragment in FBDD
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds by screening low-molecular-weight molecules. The success of this approach relies on the careful selection of fragments with optimal physicochemical properties that allow for efficient binding and subsequent chemical elaboration. This technical guide provides an in-depth analysis of this compound, a heterocyclic compound, evaluating its core physicochemical properties in the context of FBDD principles. We present its key molecular descriptors, detail the experimental protocols for their determination, and visualize its role within the FBDD workflow and a relevant biological signaling pathway.
Physicochemical Properties of this compound
The suitability of a molecule as a fragment is often assessed using the "Rule of Three," which provides guidelines for key physicochemical properties to ensure fragments are small, soluble, and possess favorable characteristics for optimization.[1][2] These guidelines typically include a molecular weight (MW) under 300 Da, a calculated logP (cLogP) of 3 or less, and no more than 3 hydrogen bond donors (HBD) or acceptors (HBA).[3]
The properties of this compound are summarized below and evaluated against these criteria.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance | Source / Method |
| Molecular Formula | C₈H₈N₂ | N/A | [4] |
| Molecular Weight (MW) | 132.16 g/mol | Yes (< 300) | [4] |
| Calculated logP (cLogP) | ~2.1 - 2.6 | Yes (≤ 3) | Predicted/Analog-based[5] |
| Hydrogen Bond Donors (HBD) | 1 | Yes (≤ 3) | [5] |
| Hydrogen Bond Acceptors (HBA) | 1 | Yes (≤ 3) | [5] |
| Rotatable Bonds | 0 | Yes (≤ 3) | [5] |
| Topological Polar Surface Area | 17.8 Ų | Favorable (≤ 60 Ų) | Analog-based[5] |
| Predicted pKa (acidic) | ~14.4 | Weakly acidic N-H | Predicted[6] |
| Aqueous Solubility | Low | Requires solubilization | Qualitative |
Analysis: this compound demonstrates excellent adherence to the "Rule of Three," making it a prime candidate for an FBDD library. Its low molecular weight and complexity provide a solid starting point for chemical exploration. The balanced lipophilicity (cLogP) and the presence of single hydrogen bond donor and acceptor sites offer clear vectors for chemical modification, allowing for fragment growing, linking, or merging strategies to enhance affinity and selectivity for a target protein.
Experimental Protocols
Accurate determination of physicochemical properties is critical for FBDD. Below are detailed methodologies for two key parameters: the octanol-water partition coefficient (LogP) and aqueous solubility.
Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for experimentally determining LogP.[7] It directly measures the partitioning of a compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: Add a precise volume of the n-octanol stock solution to an equal volume of water in a centrifuge tube.
-
Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV. A calibration curve should be prepared for accurate quantification.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol for Thermodynamic Aqueous Solubility Determination
This method determines the equilibrium solubility of a compound, representing its maximum dissolved concentration in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on a shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Result: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).
Visualization of FBDD Workflow and Biological Context
Diagrams are essential for visualizing complex processes and relationships in drug discovery. The following sections provide Graphviz diagrams for the FBDD workflow and a conceptual signaling pathway.
The Fragment-Based Drug Discovery (FBDD) Workflow
The FBDD process is an iterative cycle of identifying and optimizing small molecule fragments into potent lead compounds.[8]
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Conceptual Signaling Pathway Inhibition
The indazole scaffold is a core component of many kinase inhibitors. This diagram illustrates how a fragment like this compound can be elaborated into a potent inhibitor that blocks a cellular signaling cascade, a common goal in oncology drug discovery.
References
- 1. This compound-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-7-nitro-1H-indazole [synhet.com]
- 4. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]
- 5. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-METHYL (1H)INDAZOLE CAS#: 3176-66-7 [m.chemicalbook.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
The 1H-Indazole-3-Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a core component in a diverse array of biologically active compounds. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and neurology. This technical guide provides a comprehensive overview of the 1H-indazole-3-carboxamide scaffold, including its synthesis, key biological activities, and the signaling pathways it modulates.
Synthesis of the 1H-Indazole-3-Carboxamide Core
The construction of the 1H-indazole-3-carboxamide scaffold typically begins with the synthesis of 1H-indazole-3-carboxylic acid. A common and effective method involves the ortho-lithiation of a protected indazole followed by carboxylation. The subsequent amide bond formation with a variety of amines allows for the generation of a diverse library of derivatives.
Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
Step 1: Synthesis of 1H-Indazole-3-Carboxylic Acid
A general procedure for the preparation of 1H-indazole-3-carboxylic acid begins with SEM-protected indazole.[1][2]
-
Dissolve SEM-protected indazole in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The reaction mixture will typically change color, indicating the formation of the lithiated species.
-
After stirring for a period to ensure complete lithiation, introduce a source of carbon dioxide, such as by bubbling CO2 gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with an aqueous solution, such as saturated ammonium chloride.
-
Perform an aqueous workup, typically involving extraction with an organic solvent and acidification of the aqueous layer to precipitate the carboxylic acid.
-
The crude 1H-indazole-3-carboxylic acid can then be purified by recrystallization or column chromatography.
Step 2: Amide Coupling to form 1H-Indazole-3-Carboxamide Derivatives
The synthesis of 1H-indazole-3-carboxamide derivatives is achieved through a standard amide coupling reaction.[1][2]
-
Dissolve 1H-indazole-3-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a combination of 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).[1]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[1]
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The product is then collected by filtration and purified by column chromatography or recrystallization to yield the desired 1H-indazole-3-carboxamide derivative.
Biological Activities and Quantitative Data
The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors for several key enzymes implicated in disease, including Poly(ADP-ribose) polymerase-1 (PARP-1), Glycogen Synthase Kinase-3β (GSK-3β), and p21-activated kinase 1 (PAK1).
PARP-1 Inhibition
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to synthetic lethality, making it an attractive target for cancer therapy.
| Compound ID | Substitution at N-1 | IC50 (µM) | Reference |
| 2 | Unsubstituted | Weakly active | [3] |
| 4 | 3-(piperidine-1-yl)propyl | 36 | [3] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | [3] |
GSK-3β Inhibition
GSK-3β is a serine/threonine kinase that plays a central role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been linked to a variety of diseases, including neurodegenerative disorders and cancer.
Quantitative data for GSK-3β inhibition by 1H-indazole-3-carboxamide derivatives is available in the cited literature but is presented in a format (pIC50) that requires conversion for direct comparison in this table. The provided references offer detailed insights into the structure-activity relationships.[4]
PAK1 Inhibition
PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho family of small GTPases. It is involved in regulating cell motility, survival, and proliferation. Aberrant activation of PAK1 is associated with tumor progression and metastasis.
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Reference |
| 30l | (details in reference) | 9.8 | [5][6] |
| Analog 1 | (2,4-dichlorophenyl) | 52 | [7] |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | [7] |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | [7] |
| Analog 4 | (4-phenoxyphenyl) | 9.8 | [7] |
Signaling Pathways
The therapeutic effects of 1H-indazole-3-carboxamide derivatives are a direct result of their modulation of key signaling pathways. Understanding these pathways is critical for rational drug design and development.
PARP-1 Signaling in DNA Repair
Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.
GSK-3β Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β.
PAK1 Signaling Pathway
Caption: The PAK1 signaling pathway in cell proliferation and survival.
Conclusion
The 1H-indazole-3-carboxamide scaffold represents a highly versatile and fruitful starting point for the development of novel therapeutics. Its amenability to chemical modification allows for the fine-tuning of potency and selectivity against a range of important biological targets. The continued exploration of this privileged core holds significant promise for the discovery of next-generation drugs for the treatment of cancer, neurodegenerative diseases, and other debilitating conditions.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Drug Development Professionals: The Role of Key Methyl Groups in Kinase Inhibitor Selectivity
Introduction: The Subtle Power of a Single Carbon
The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, a persistent challenge is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making it difficult to design inhibitors that potently modulate a specific target without engaging in promiscuous off-target activity.[1][2] Such polypharmacology can lead to unforeseen toxicities or confound the interpretation of a compound's biological effects.
In the medicinal chemist's toolkit, the methyl group represents one of the smallest and most fundamental structural modifications. Yet, its impact can be profound. The strategic addition or removal of a single methyl group can enhance potency by orders of magnitude, dramatically improve selectivity, and favorably alter pharmacokinetic properties.[3][4][5] This phenomenon, often dubbed the "magic methyl" effect, is not magic at all but is rooted in the fundamental principles of molecular recognition, thermodynamics, and conformational dynamics.[4]
This in-depth technical guide, written from the perspective of a Senior Application Scientist, explores the multifaceted role of the methyl group in dictating kinase inhibitor selectivity. We will dissect the core physicochemical mechanisms, examine illustrative case studies where this "magic methyl" has been pivotal, and provide detailed, field-proven experimental protocols for validating and characterizing these effects.
Chapter 1: Physicochemical Drivers of the Methyl Effect
To understand how a methyl group influences selectivity, we must first appreciate its fundamental properties and the energetic consequences of introducing it onto a ligand scaffold.
-
Hydrophobicity and the Hydrophobic Effect: The methyl group is small and nonpolar. Its introduction into a ligand increases the molecule's hydrophobicity. When an inhibitor binds to a kinase, this methyl group can occupy a complementary hydrophobic pocket, displacing energetically unfavorable water molecules. This release of ordered water molecules into the bulk solvent results in a significant entropic gain, contributing favorably to the overall free energy of binding (ΔG).[3] The estimated energetic benefit of burying an sp³ carbon in a hydrophobic pocket is approximately 0.8 kcal/mol.[6][7]
-
Van der Waals Interactions: A well-positioned methyl group can form numerous van der Waals contacts with nonpolar residues in the binding site (e.g., leucine, valine, alanine, phenylalanine).[8] While individually weak, the sum of these interactions provides a significant enthalpic contribution to binding affinity.[9][10]
-
Steric Influence and Shape Complementarity: The methyl group, though small, has a defined van der Waals radius. This bulk can be exploited to create steric hindrance that prevents binding to an off-target kinase while being perfectly accommodated by the intended target. Often, a single residue difference—a larger "gatekeeper" residue in an off-target, for example—is sufficient for a methyl group to act as a powerful selectivity determinant.[1]
-
Conformational Restriction: Methyl groups can influence the conformational preferences of a molecule. An ortho-methyl group on a biaryl system, for instance, can create a steric clash that forces the two rings to adopt a twisted, non-planar conformation.[4] If this twisted state is the preferred "bioactive conformation" for binding to the target kinase, the methyl group effectively pre-pays the energetic penalty for adopting this pose. This reduces the entropic cost of binding and can lead to a dramatic increase in potency and selectivity.[4][6][11]
Chapter 2: Case Studies in Methyl-Driven Selectivity
Theoretical principles are best understood through real-world application. The following case studies highlight how the strategic placement of a methyl group has been instrumental in achieving remarkable kinase inhibitor selectivity.
Case Study 1: MERTK vs. FLT3 — A 1000-Fold Selectivity Switch
Researchers developing inhibitors for MERTK, a receptor tyrosine kinase, faced a common challenge: potent activity against the off-target kinase FLT3. By introducing a single methyl group onto the pyrimidine core of their inhibitor scaffold, they achieved up to a 1000-fold increase in selectivity for MERTK over FLT3.[12]
The structural basis for this dramatic effect lies in a subtle difference in the ATP binding pocket. The methyl group projects into a region where MERTK has a small alanine residue, which accommodates the methyl group perfectly. In contrast, FLT3 has a larger methionine at the equivalent position, creating a steric clash with the methyl group that disfavors inhibitor binding. This exemplifies the power of using a methyl group to exploit minor residue differences for substantial gains in selectivity.
| Compound | Key Feature | MERTK IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Selectivity (FLT3/MERTK) |
| Parent Cmpd | H at key position | 1.2 | 0.9 | ~1 |
| Compound 31 | CH₃ at key position | 0.8 | >1000 | >1250 |
| Compound 19 | CH₃ at key position | 0.9 | 34 | 38 |
| (Data adapted from published research)[12] |
Case Study 2: p38α MAP Kinase — The "Magic Methyl" Archetype
One of the most cited examples of the "magic methyl" effect involves a series of biphenyl amide inhibitors of p38α MAP kinase. The parent compound, with a hydrogen at the ortho-position of the distal phenyl ring, was essentially inactive. The addition of a methyl group at this position boosted the inhibitory constant (Ki) by more than 200-fold.[4][13]
Computational analysis revealed that the ortho-methyl group forces the biphenyl system into a twisted conformation with a dihedral angle closely matching that observed in the protein-bound crystal structure.[4] This pre-organization of the inhibitor into its bioactive conformation significantly reduces the entropic penalty of binding, leading to the profound increase in affinity.[6][7][11]
| Inhibitor | R Group | p38α Kᵢ (nM) | Fold Improvement |
| 1 | H | >2500 | - |
| 2 | Me | 12 | >208x |
| (Data adapted from literature)[4][13] |
Case Study 3: Imatinib Analogs — Designing Selectivity Away from an Off-Target
Methyl groups can also be used to de-target a kinase. To overcome the cardiotoxicity associated with Abl inhibition by the drug imatinib, a structure-based approach was used to design new compounds. By adding a methyl group to an imatinib analog, researchers successfully prevented its binding to Abl and the fusion protein Bcr-Abl.[1] This modification introduced a steric clash in the Abl active site but was tolerated by other target kinases, such as c-KIT. This strategy allows for the retention of anti-tumor activity in diseases driven by kinases other than Bcr-Abl while potentially mitigating specific toxicities.[1]
Case Study 4: SIK Inhibitors — Selectivity Through Methyl Group Removal
In the development of Salt-Inducible Kinase (SIK) inhibitors, an initial compound showed undesirable activity against MST3/4. Structure-based design efforts revealed that a methyl group at position 6 of a pyridyl moiety was making favorable hydrophobic interactions within the MST3/4 binding pocket.[14] Removing this methyl group significantly reduced the potency against the MST kinases. This loss of affinity was then compensated for by adding a fluorine atom at a different position, which retained high potency for the intended SIK targets. This case demonstrates that the removal of a methyl group can be an equally powerful strategy for sculpting a desired selectivity profile.[14]
Chapter 3: A Practical Guide to Experimental Validation
Synthesizing a methylated analog is straightforward; rigorously proving its effect on selectivity requires a systematic and multi-faceted experimental approach. The following protocols provide a self-validating workflow to characterize the role of a methyl group in inhibitor binding and selectivity.
Protocol 1: Tiered Kinase Selectivity Profiling
This protocol follows an efficient tiered strategy to first broadly assess selectivity and then precisely quantify it for relevant kinases.[2]
Objective: To determine the selectivity profile of a methylated inhibitor compared to its non-methylated parent compound.
Tier 1: Single-Concentration Broad Kinome Screen
-
Compound Preparation: Prepare 10 mM DMSO stock solutions for both the parent and methylated compounds.
-
Assay Plate Preparation: Using acoustic dispensing, dilute the compounds to a final assay concentration of 1 µM in the kinase assay buffer.
-
Kinase Panel: Perform the screen against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). These panels typically use either competitive binding assays or radiometric activity assays.[1][15]
-
Assay Execution: Run the assay according to the vendor's protocol. Typically, this involves incubating the kinase, inhibitor, and either a labeled ligand (binding assay) or ATP/[γ-³³P]-ATP and substrate (activity assay).
-
Data Analysis: Express results as Percent of Control (POC) or Percent Inhibition. Identify all kinases inhibited by >70% at 1 µM as "hits" for follow-up.[2]
Tier 2: IC₅₀/Kₑ Determination for Hits
-
Compound Plating: For each "hit" kinase identified in Tier 1, prepare a 10-point, 3-fold serial dilution series for both compounds, starting at a top concentration of 10 µM.
-
Assay Execution: Perform the same kinase assay as in Tier 1 for each selected kinase.
-
Data Analysis: Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ (for activity assays) or Kₑ (for binding assays) for each compound-kinase pair.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the IC₅₀ of the off-target by the IC₅₀ of the on-target. A higher ratio indicates greater selectivity.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the complete thermodynamic signature (Kₑ, ΔH, ΔS) of inhibitor binding, revealing the enthalpic and entropic contributions of the methyl group.[16][17]
Methodology:
-
Sample Preparation:
-
Dialyze the purified target kinase extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the inhibitor (parent or methylated) in the final dialysis buffer. Match the DMSO concentration in both the cell (protein) and syringe (ligand) solutions precisely, typically ≤1%.
-
Concentrations: Aim for a protein concentration in the cell of 10-20 µM and a ligand concentration in the syringe that is 10-15 times higher (100-300 µM).
-
-
Instrument Setup:
-
Set the experiment temperature (e.g., 25 °C).
-
Set the reference power and stirring speed.
-
Program the injection series: typically one initial 0.5 µL injection followed by 18-20 injections of 2 µL each, with sufficient spacing to allow a return to baseline.
-
-
Experiment Execution:
-
Load the protein into the sample cell and the inhibitor into the injection syringe.
-
Perform a control titration of the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the peaks of the binding isotherm to determine the heat released per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site) to derive the Kₑ (and thus ΔG), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated using the equation: ΔG = ΔH - TΔS.
-
Interpretation: Compare the ΔH and -TΔS values for the methylated vs. non-methylated compound. A more favorable ΔH suggests improved van der Waals contacts, while a more favorable -TΔS points to a dominant hydrophobic effect.
-
Protocol 3: X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the inhibitor-kinase complex, directly visualizing the interactions made by the methyl group.[16]
Methodology:
-
Protein Production: Express and purify high-quality, homogenous kinase protein (typically >95% purity and monodisperse).
-
Crystallization:
-
Co-crystallization: Incubate the protein with a 3- to 5-fold molar excess of the inhibitor for several hours on ice before setting up crystallization trials.
-
Screening: Use robotic screening of hundreds of commercially available crystallization conditions (varying pH, precipitant, salts) via sitting-drop or hanging-drop vapor diffusion.
-
Optimization: Refine initial "hit" conditions by systematically varying the precipitant and salt concentrations to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal (e.g., by soaking in a solution containing 25% glycerol) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known kinase structure as a search model.
-
Build the inhibitor and surrounding residues into the electron density map and perform iterative cycles of refinement.
-
Analysis: Carefully examine the final refined structure to identify all contacts (hydrophobic, van der Waals) between the methyl group and the protein. Compare the binding modes of the methylated and non-methylated inhibitors if both structures are available.
-
Conclusion
The methyl group, despite its structural simplicity, is a profoundly powerful tool in the rational design of selective kinase inhibitors. Its ability to influence selectivity through a combination of steric, hydrophobic, and conformational effects provides a versatile strategy for fine-tuning inhibitor properties. A deep understanding of these mechanisms, coupled with a rigorous experimental workflow encompassing broad profiling, quantitative validation, and biophysical and structural characterization, allows drug discovery teams to harness the "magic methyl" effect. This transforms it from a serendipitous discovery into a deliberate and highly effective design element for developing the next generation of safe and selective kinase-targeted therapeutics.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scribd.com [scribd.com]
- 6. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein–Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl effects on protein-ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. figshare.com [figshare.com]
7-Methyl-1H-indazole as a p21-Activated Kinase 1 (PAK1) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 7-methyl-1H-indazole and its derivatives as inhibitors of p21-activated kinase 1 (PAK1), a critical signaling node in cancer cell proliferation, survival, and metastasis. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes data from closely related 1H-indazole-3-carboxamide analogs to infer its potential activity and to delineate the broader structure-activity relationships (SAR) of this chemical class.
Introduction
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1.[1] Dysregulation of PAK signaling, particularly PAK1, is implicated in a multitude of cellular processes that contribute to tumorigenesis, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Consequently, PAK1 has emerged as a promising target for anticancer drug discovery.[2][3] The 1H-indazole scaffold has been identified as a privileged structure in the development of potent and selective kinase inhibitors.[4] This guide focuses on derivatives of this scaffold, specifically exploring the potential of this compound as a PAK1 inhibitor.
Quantitative Analysis of PAK1 Inhibition
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) against PAK1 |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
| Hypothetical 7-Methyl Analog | (2,4-dichlorophenyl) | Data Not Available |
| Note: The table presents data for closely related analogs to illustrate the structure-activity relationship. Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature.[5] |
The data suggests that bulky and hydrophobic groups at the para-position of the phenyl ring, such as a phenoxy group (Analog 4), lead to highly potent compounds.[5] The 7-methyl group on the indazole ring is hypothesized to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and pharmacokinetic profile.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data for PAK1 inhibitors, a detailed experimental protocol for a common biochemical assay is provided below.
PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.[5]
-
Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Visualizing Signaling Pathways and Workflows
PAK1 Signaling Pathway
PAK1 is a central hub in several signaling pathways that regulate cell growth, survival, and migration.[4] Understanding these pathways is crucial for elucidating the mechanism of action of PAK1 inhibitors.
Experimental Workflow for PAK1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a potential PAK1 inhibitor like this compound.
References
- 1. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 7-Methyl-1H-indazole-3-carboxamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-methyl-1H-indazole-3-carboxamide, a key building block in medicinal chemistry and drug development. The described three-step synthesis starts from the readily available 7-methyl-indole and proceeds through nitrosation to form an aldehyde intermediate, followed by oxidation to the corresponding carboxylic acid, and concluding with amidation to yield the target compound. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and troubleshooting advice to ensure a successful synthesis with high yield and purity.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities.[1][2] Specifically, 1H-indazole-3-carboxamides are integral scaffolds in the development of therapeutic agents, exhibiting activities such as kinase inhibition and serotonin 5-HT3 receptor antagonism.[3] The synthesis of specifically substituted indazole-3-carboxamides, such as this compound-3-carboxamide, is of considerable interest for the exploration of new chemical entities in drug discovery programs.
This document outlines a reliable and optimized three-step synthetic route starting from 7-methyl-indole.[4][5][6] The methodology is broken down into the following key transformations:
-
Nitrosation: Conversion of 7-methyl-indole to this compound-3-carboxaldehyde.
-
Oxidation: Oxidation of the aldehyde to this compound-3-carboxylic acid.
-
Amidation: Conversion of the carboxylic acid to the final product, this compound-3-carboxamide.
Each step has been detailed with precise reagent quantities, reaction conditions, and purification techniques to guide the user through a successful synthesis.
Overall Synthetic Scheme
The synthetic pathway for the preparation of this compound-3-carboxamide is depicted below.
Caption: Overall synthetic route for this compound-3-carboxamide.
Experimental Protocols
Step 1: Synthesis of this compound-3-carboxaldehyde
This initial step involves the conversion of 7-methyl-indole to its corresponding indazole-3-carboxaldehyde via a nitrosation reaction. This transformation is critical and often determines the overall yield of the synthesis.[5] The electron-rich nature of the 7-methyl-indole can lead to side reactions, making careful control of the reaction conditions paramount.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 7-methyl-indole | 131.18 | 262 mg | 2.0 | 1.0 |
| Sodium nitrite (NaNO₂) | 69.00 | 1.10 g | 16.0 | 8.0 |
| 2 N Hydrochloric acid (HCl) | - | 7.0 mL | 14.0 | 7.0 |
| Dimethylformamide (DMF) | - | 6 mL | - | - |
| Deionized water | - | 3.2 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Petroleum ether | - | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, prepare a solution of sodium nitrite (1.10 g, 16 mmol) in a mixture of deionized water (3.2 mL) and DMF (3 mL).[4]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the cooled solution while maintaining the temperature at 0 °C.[4] Stir the mixture for 10 minutes at this temperature.
-
In a separate flask, dissolve 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.[4][5] The slow addition is crucial to minimize the formation of dimeric byproducts.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4][5]
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash them three times with water, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to afford this compound-3-carboxaldehyde as a yellowish solid.[4] The expected yield is approximately 72%.[5]
Step 2: Synthesis of this compound-3-carboxylic acid
The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. The Pinnick oxidation is a mild and effective method for this transformation, particularly for substrates that may be sensitive to harsher conditions.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound-3-carboxaldehyde | 160.17 | 1.0 mmol | 1.0 | 1.0 |
| Sodium chlorite (NaClO₂) | 90.44 | 1.5 mmol | 1.5 | 1.5 |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 1.5 mmol | 1.5 | 1.5 |
| 2-methyl-2-butene | 70.13 | 5.0 mmol | 5.0 | 5.0 |
| tert-Butanol (t-BuOH) | - | 5 mL | - | - |
| Water | - | 5 mL | - | - |
| Saturated aqueous sodium sulfite (Na₂SO₃) | - | As needed | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - | - |
| 1 N Hydrochloric acid (HCl) | - | As needed | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
Procedure:
-
Dissolve this compound-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).[4]
-
Add sodium dihydrogen phosphate (1.5 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.[4]
-
In a separate flask, dissolve sodium chlorite (1.5 mmol) in water (3 mL).
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[4]
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[4]
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to yield this compound-3-carboxylic acid.[4]
Step 3: Synthesis of this compound-3-carboxamide
The final step is the amidation of the carboxylic acid. This is a standard peptide coupling reaction where the carboxylic acid is activated to facilitate the attack by an ammonia source.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound-3-carboxylic acid | 176.17 | 1.0 mmol | 1.0 | 1.0 |
| HATU | 380.23 | 1.2 mmol | 1.2 | 1.2 |
| DIPEA | 129.24 | 3.0 mmol | 3.0 | 3.0 |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.5 mmol | 1.5 | 1.5 |
| Dimethylformamide (DMF) | - | As needed | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Water | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - | - |
Alternative coupling agents such as EDC/HOBt can also be used.[1][5][6]
Procedure:
-
Dissolve this compound-3-carboxylic acid (1.0 mmol) in DMF.[4]
-
Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[4]
-
Add ammonium chloride (1.5 mmol) to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[4]
-
Wash the combined organic layers with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography to obtain this compound-3-carboxamide.[4]
Troubleshooting and Optimization
Low Yield in Step 1:
-
Cause: Formation of byproducts due to the high reactivity of 7-methyl-indole.[5]
-
Solution: Ensure very slow, dropwise addition of the 7-methyl-indole solution using a syringe pump while maintaining the reaction temperature strictly at 0 °C.[4][5] Using a significant excess of sodium nitrite (e.g., 8 equivalents) can also improve the yield.[5][6]
Incomplete Reaction in Step 2:
-
Cause: Insufficient oxidant or inappropriate pH.
-
Solution: Ensure the correct stoichiometry of sodium chlorite and the presence of the sodium dihydrogen phosphate buffer to maintain a mildly acidic pH, which is optimal for the Pinnick oxidation.[5]
Difficulty in Amidation (Step 3):
-
Cause: Incomplete activation of the carboxylic acid or inactive ammonia source.
-
Solution: Ensure the use of anhydrous DMF and fresh coupling reagents. If using ammonium chloride, the base (DIPEA or triethylamine) is crucial to liberate free ammonia in situ. Alternatively, aqueous ammonia or ammonia in a solvent like dioxane can be used as the ammonia source.[5]
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound-3-carboxamide. By carefully controlling the reaction parameters, particularly in the initial nitrosation step, researchers can achieve good overall yields of this valuable chemical intermediate. The troubleshooting guide offers practical solutions to common issues, further enhancing the utility of this protocol for professionals in the field of synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of 7-Methyl-1H-indazole from 7-Methyl-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the synthesis of 7-methyl-1H-indazole, a valuable heterocyclic motif in medicinal chemistry, starting from the readily available precursor, 7-methyl-indole. The synthetic route involves a three-step process: nitrosation of the indole ring to form an intermediate aldehyde, subsequent oxidation to a carboxylic acid, and a final decarboxylation step to yield the target compound. This application note includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical pathway and experimental workflow to aid in successful synthesis and scale-up.
Synthetic Pathway Overview
The synthesis of this compound from 7-methyl-indole is achieved through the following three-step sequence:
-
Nitrosation: 7-Methyl-indole is treated with a nitrosating agent, typically generated in situ from sodium nitrite and an acid, to yield this compound-3-carboxaldehyde. This reaction proceeds via an electrophilic attack on the electron-rich C3 position of the indole, followed by a ring-opening and recyclization cascade.
-
Oxidation: The intermediate aldehyde is then oxidized to this compound-3-carboxylic acid. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method for this transformation.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group to afford this compound. This can be effectively achieved through a copper-catalyzed decarboxylation reaction.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Nitrosation | 7-Methyl-indole | This compound-3-carboxaldehyde | NaNO₂, HCl, DMF/H₂O | ~72%[1] |
| 2 | Oxidation | This compound-3-carboxaldehyde | This compound-3-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | >80% (typical)[1] |
| 3 | Decarboxylation | This compound-3-carboxylic acid | This compound | CuBr, TMEDA, NMP | High (general method) |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 2.60 (s, 3H), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H).
-
Molecular Weight: 132.16 g/mol .
Experimental Protocols
Step 1: Synthesis of this compound-3-carboxaldehyde (Nitrosation)
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]
Materials:
-
7-Methyl-indole (1.0 equiv, e.g., 262 mg, 2.0 mmol)
-
Sodium nitrite (NaNO₂) (8.0 equiv)
-
2 N Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2 N HCl (2.7 mmol).
-
Stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 7-methyl-indole (1 mmol, 262 mg) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent to obtain this compound-3-carboxaldehyde as a yellowish solid.
Step 2: Synthesis of this compound-3-carboxylic acid (Oxidation)
This protocol utilizes a Pinnick oxidation.
Materials:
-
This compound-3-carboxaldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound-3-carboxylic acid.
Step 3: Synthesis of this compound (Decarboxylation)
This is a general protocol for the copper-catalyzed decarboxylation of heteroaromatic carboxylic acids.
Materials:
-
This compound-3-carboxylic acid (1.0 equiv)
-
Copper(I) bromide (CuBr) (catalytic amount, e.g., 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (e.g., 20 mol%)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
To a reaction vessel, add this compound-3-carboxylic acid, copper(I) bromide, and N,N,N',N'-tetramethylethylenediamine.
-
Add N-Methyl-2-pyrrolidone as the solvent.
-
Heat the reaction mixture, for example, to 140 °C, and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route for this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
References
Application Notes and Protocols for In Vitro PAK1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] As a downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in various oncogenic signaling pathways, making it a compelling therapeutic target in diseases such as cancer.[2][3] These application notes provide a detailed protocol for conducting an in vitro PAK1 inhibition assay, a critical tool for the discovery and characterization of novel PAK1 inhibitors.
The described biochemical assay is designed to measure the enzymatic activity of PAK1 and the potency of test compounds in inhibiting this activity. The protocol is adaptable to various detection methods, including luminescence, fluorescence, and ELISA-based approaches.
Data Presentation
The primary quantitative data obtained from a PAK1 inhibition assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce PAK1 activity by 50%. This data is typically summarized in a tabular format for clear comparison of the potency of different compounds.
Table 1: In Vitro Potency of PAK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Pak1-IN-1 | PAK1 | Biochemical | 9.8 |
| NVS-PAK1-1 | PAK1 | Biochemical | 5 |
| Staurosporine | Pan-kinase | Biochemical | Varies |
| CP734 | PAK1 | Biochemical | Varies |
| Shikonin | PAK1 | Biochemical | 7252 |
Note: IC50 values are dependent on assay conditions and should be determined experimentally.
Signaling Pathway
PAK1 is a central node in signaling pathways that control cell growth, motility, and survival. Its activation by small GTPases like Cdc42 and Rac leads to the phosphorylation of numerous downstream substrates, influencing a wide range of cellular functions.
References
Application Notes and Protocols: The Strategic Use of 7-Methyl-1H-indazole in the Synthesis of Chemical Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties. Its strategic incorporation into chemical libraries provides a powerful platform for the discovery of novel therapeutic agents across a range of biological targets. The 7-methyl substitution, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a valuable component for generating molecular diversity.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of chemical libraries, complete with detailed experimental protocols and supporting data for researchers in drug discovery and development.
Physicochemical Properties and Biological Significance
The this compound core serves as an excellent starting point for fragment-based drug discovery (FBDD) and the development of larger, more complex molecules. The parent indazole ring system is known to form key hydrogen bonding interactions with various protein targets. The addition of a methyl group at the 7-position can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design.[1]
Derivatives of the indazole scaffold have shown significant potential as inhibitors of various enzymes and receptors. Notably, the 1H-indazole-3-carboxamide scaffold, which can be readily synthesized from this compound, is a core component of numerous inhibitors targeting clinically relevant proteins.[2] While specific screening data for libraries based purely on this compound-3-carboxamide is not extensively available in the public domain, the broader indazole-3-carboxamide class has yielded potent inhibitors for targets such as p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels, highlighting the therapeutic potential of this scaffold.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound derivatives and their analogs.
Table 1: Synthesis Yields for this compound-3-carboxaldehyde
| Starting Material | Product | Reagents | Expected Yield (%) | Reference |
| 7-methyl-indole | This compound-3-carboxaldehyde | NaNO₂, HCl, DMF | ~72 | [4] |
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1
Note: Specific IC50 data for a this compound-3-carboxamide analog against PAK1 was not available in the reviewed literature. The data for closely related analogs illustrates the structure-activity relationship and the potential of the scaffold.[1]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Table 3: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels
Note: Specific IC50 data for a this compound-3-carboxamide analog against CRAC channels was not available in the reviewed literature. The data for a closely related analog is presented to demonstrate the potential of the scaffold.[1]
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog B | (3-fluoro-4-pyridyl) | <1 |
Experimental Protocols
Synthesis of the this compound Core
A common and efficient method for the synthesis of the foundational this compound core involves the cyclization of 2,6-dimethylaniline.[5]
Protocol 1: Synthesis of this compound from 2,6-Dimethylaniline
Materials:
-
2,6-dimethylaniline
-
tert-butyl nitrite
-
Chloroform (CHCl₃)
-
Potassium acetate
-
18-crown-6
-
Hexane
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,6-dimethylaniline (206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).
-
Stir the mixture for 20 minutes.
-
Add potassium acetate (412 mmol) and 18-crown-6 (20.6 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and continue stirring for 15 hours.
-
Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).
-
Combine the filtrates and wash with water (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield this compound as an orange solid. The expected yield is approximately 85%.[6]
Synthesis of a Chemical Library based on this compound-3-carboxamide
The synthesis of a chemical library from the this compound core typically proceeds through a three-step sequence: nitrosation of 7-methyl-indole to form the aldehyde, oxidation to the carboxylic acid, and subsequent amide coupling with a diverse library of amines.[2][7]
Protocol 2: Step-wise Synthesis of a this compound-3-carboxamide Library
Step 1: Synthesis of this compound-3-carboxaldehyde [4][7]
Materials:
-
7-methyl-indole
-
Sodium nitrite (NaNO₂)
-
2N Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2N HCl (2.7 mmol) to the solution while maintaining the temperature at 0°C.
-
Stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 7-methyl-indole (1 mmol, 262 mg) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-3-carboxaldehyde.
Step 2: Synthesis of this compound-3-carboxylic Acid (Pinnick Oxidation) [4][7]
Materials:
-
This compound-3-carboxaldehyde
-
tert-butanol
-
Water
-
2-methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
1N HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Acidify the mixture to a pH of 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Step 3: Amide Coupling for Library Synthesis [2]
Materials:
-
This compound-3-carboxylic acid
-
A diverse library of primary and secondary amines
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice water
Procedure (for each amine in the library):
-
In a reaction vial, dissolve this compound-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the individual library members as needed via column chromatography or preparative HPLC.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis of the this compound core and its subsequent elaboration into a chemical library.
Signaling Pathway
Caption: The PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 7-Methyl-1H-indazole
Introduction
7-Methyl-1H-indazole is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of such compounds.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for researchers, scientists, and drug development professionals. The method is designed to separate this compound from potential process-related impurities and degradation products.
Principle
This method utilizes a reversed-phase C18 stationary phase to separate compounds based on their polarity. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective separation of the target compound from less polar and more polar impurities.[1] UV detection is employed for the quantification of this compound and its impurities.[1] For unambiguous peak identification and characterization of unknown impurities, this method can be coupled with mass spectrometry (LC-MS).[3]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic acid (LC-MS grade or higher)
-
Methanol (HPLC grade or higher)
2. Instrumentation and Chromatographic Conditions
A standard HPLC or UPLC system equipped with a UV detector is required. The following conditions are recommended:
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm) | C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | See Table 2 | See Table 3 |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[1] |
| Column Temperature | 40 °C[1] | 40 °C[1] |
| Detection Wavelength | 254 nm and 301 nm[1] | 254 nm and 301 nm[1] |
| Injection Volume | 5-10 µL | 2 µL[1] |
Table 1: HPLC/UPLC Chromatographic Conditions.
3. Gradient Elution Programs
Table 2: Typical HPLC Gradient Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 3: Typical UPLC Gradient Program. [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 7.0 | 95 | 5 |
4. Sample and Standard Preparation
-
Diluent: Methanol or Acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of 1.0 mg/mL.[1]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
System suitability parameters such as theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity should be monitored to ensure the validity of the analytical run.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
Table 4: Representative Chromatographic Data (Hypothetical).
| Parameter | HPLC | UPLC |
|---|---|---|
| Retention Time (t R ) of this compound | ~ 8.5 min | ~ 2.5 min |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 5000 |
Note: The above data is representative and will vary based on the specific method parameters and impurity profile.[1]
Visualization
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
Application Note: LC-MS Protocol for Molecular Weight Confirmation of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the confirmation of molecular weight of indazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). Indazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate characterization crucial in drug discovery and development. The described method utilizes reverse-phase liquid chromatography for separation, coupled with electrospray ionization (ESI) mass spectrometry for detection and molecular weight determination. This protocol is designed to be a robust and reliable starting point for researchers, adaptable to a wide range of indazole-based compounds.
Introduction
Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate confirmation of the molecular weight of newly synthesized indazole derivatives is a critical step in their characterization, ensuring the correct compound has been produced before proceeding with further biological evaluation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This combination allows for the confident identification and molecular weight confirmation of individual components within a sample mixture.[3] This application note outlines a general yet detailed LC-MS protocol for the molecular weight confirmation of indazole derivatives.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a 1 mg/mL stock solution and subsequent dilution to a working concentration suitable for LC-MS analysis.
Materials:
-
Indazole derivative sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
0.22 µm syringe filter
-
Autosampler vials
Procedure:
-
Accurately weigh approximately 1 mg of the indazole derivative sample.
-
Dissolve the sample in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 (v/v) methanol and water.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC) Method
A reverse-phase HPLC or UHPLC system is recommended for the separation of indazole derivatives.[4] The following parameters provide a good starting point for method development.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) or equivalent.[5] |
| Mobile Phase A | Water with 0.1% formic acid.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[5][7] |
| Gradient Elution | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.[7] |
| Flow Rate | 0.3 - 0.5 mL/min.[3] |
| Column Temperature | 40 °C.[3] |
| Injection Volume | 1 - 5 µL. |
| UV Detection (optional) | Diode Array Detector (DAD) scanning from 200-400 nm to observe the UV profile of the compound. |
Mass Spectrometry (MS) Method
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal for accurate mass determination.[3][8] Electrospray ionization (ESI) in positive ion mode is generally suitable for indazole derivatives.[3]
| Parameter | Recommended Settings |
| Ionization Source | Electrospray Ionization (ESI), positive mode.[3] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V (Optimize for minimal fragmentation of the parent ion) |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass measurement.[3][8] |
| Scan Range | m/z 100 - 1000.[9] |
| Data Acquisition Mode | Full Scan MS. |
Data Presentation and Analysis
The primary goal of the analysis is to confirm the molecular weight of the indazole derivative. The expected output will be a total ion chromatogram (TIC) showing the elution of the compound and a corresponding mass spectrum for the peak of interest.
Data Analysis Steps:
-
Identify the Peak of Interest: In the TIC, locate the chromatographic peak corresponding to the indazole derivative.
-
Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak.
-
Determine the Molecular Ion: In the mass spectrum, identify the [M+H]⁺ adduct (for positive ESI), which represents the protonated molecule. The m/z value of this ion corresponds to the molecular weight of the compound plus the mass of a proton.
-
Calculate the Molecular Weight: Subtract the mass of a proton (approximately 1.0073 Da) from the observed m/z of the [M+H]⁺ ion to determine the experimental molecular weight.
-
Compare with Theoretical Mass: Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the chemical formula of the indazole derivative. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation.
Example Data Summary:
| Compound ID | Theoretical MW (Da) | Observed [M+H]⁺ (m/z) | Experimental MW (Da) | Mass Error (ppm) |
| IND-001 | 350.1234 | 351.1307 | 350.1234 | 0.0 |
| IND-002 | 412.1567 | 413.1638 | 412.1565 | -0.5 |
| IND-003 | 388.0987 | 389.1059 | 388.0986 | -0.3 |
Visualizations
Caption: Experimental workflow for LC-MS molecular weight confirmation.
Caption: Logical relationship of the analytical steps.
References
- 1. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 7-methyl-1H-indazole using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such molecules. This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound, including predicted spectral data, detailed experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments, and visual aids to facilitate understanding of the structural analysis workflow and key atomic connectivities.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~10.5 (broad) | s | - |
| H3 | ~8.05 | s | - |
| H4 | ~7.65 | d | ~8.0 |
| H5 | ~7.05 | t | ~7.5 |
| H6 | ~7.30 | d | ~7.0 |
| 7-CH₃ | ~2.50 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135.0 |
| C3a | ~122.0 |
| C4 | ~120.5 |
| C5 | ~121.0 |
| C6 | ~128.0 |
| C7 | ~118.0 |
| C7a | ~141.0 |
| 7-CH₃ | ~17.0 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the complete structural elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indazole derivatives.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
-
Objective: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
-
Objective: To determine the number of unique carbon environments and their chemical shifts.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the FID, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Protocol:
-
Set up a standard COSY experiment.
-
Optimize the spectral width in both dimensions to include all proton resonances.
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
Process the data using appropriate window functions and perform a 2D Fourier transform.
-
Analyze the cross-peaks, which indicate coupled protons.
-
-
Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Protocol:
-
Set up a standard HSQC experiment.
-
The direct dimension (F2) corresponds to the ¹H spectrum, and the indirect dimension (F1) corresponds to the ¹³C spectrum.
-
Optimize the spectral widths for both nuclei.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which correlate a proton signal with the signal of the carbon to which it is directly bonded.
-
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for establishing the connectivity of different molecular fragments.
-
Protocol:
-
Set up a standard HMBC experiment.
-
The spectral parameters are similar to HSQC, but the pulse sequence is designed to detect longer-range couplings.
-
The optimization of the long-range coupling delay is important (typically set for a J-coupling of 4-10 Hz).
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which reveal correlations between protons and carbons separated by two or three bonds, allowing for the assembly of the complete carbon skeleton.
-
Visualization of Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key HMBC correlations that confirm its structure.
Caption: Workflow for NMR-based structural elucidation.
Caption: Predicted key HMBC correlations for this compound.
Data Interpretation and Structure Confirmation
The structural elucidation of this compound is achieved through the systematic interpretation of the acquired NMR data:
-
¹H NMR: The ¹H NMR spectrum will provide the initial information on the number and types of protons. The aromatic region will show signals for the three protons on the benzene ring, and their splitting patterns will reveal their relative positions. A singlet in the aliphatic region will correspond to the methyl group. A broad singlet at a downfield chemical shift is characteristic of the N-H proton.
-
¹³C NMR: The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.
-
COSY: The COSY spectrum will establish the ¹H-¹H connectivity. For this compound, correlations are expected between H4 and H5, and between H5 and H6, confirming the sequence of protons on the benzene ring.
-
HSQC: The HSQC spectrum will directly link each proton to its attached carbon. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C4, C5, C6, and the methyl carbon).
-
HMBC: The HMBC spectrum is the cornerstone for confirming the overall structure. Key correlations that would be expected are:
-
The methyl protons (7-CH₃) showing correlations to C6, C7, and C7a, which firmly places the methyl group at the 7-position.
-
The H3 proton showing correlations to C3a and C7a, confirming its position on the pyrazole ring.
-
The aromatic protons (H4, H5, H6) showing correlations to their neighboring carbons, further confirming the substitution pattern on the benzene ring.
-
By combining the information from all these NMR experiments, the complete and unambiguous structure of this compound can be confidently determined. This multi-technique approach ensures the accuracy and reliability of the structural assignment, which is critical for its use in research and development.
Application Notes and Protocols for Utilizing 7-Methyl-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methyl-1H-indazole scaffold has emerged as a privileged fragment in medicinal chemistry and fragment-based drug discovery (FBDD). Its rigid, bicyclic structure, combined with the presence of a hydrogen bond donor and acceptor, makes it an ideal starting point for the development of potent and selective inhibitors for a variety of biological targets. The methyl group at the 7-position can provide advantageous interactions within hydrophobic pockets of target proteins, enhancing binding affinity and selectivity. Furthermore, the indazole core is a known bioisostere of indole, offering an alternative chemical space with potentially improved pharmacokinetic properties.
These application notes provide a comprehensive guide to utilizing this compound as a fragment for drug discovery, including its synthesis, key biological targets, and detailed protocols for hit validation and characterization.
Key Applications of the this compound Scaffold
The this compound moiety has been successfully incorporated into a range of therapeutic agents, demonstrating its versatility. Key areas of application include:
-
Kinase Inhibition: The indazole nucleus can mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The 7-methyl group can further enhance potency by occupying adjacent hydrophobic pockets. Derivatives have shown activity against targets such as p21-activated kinase 1 (PAK1), a key regulator of cell proliferation and migration.[1]
-
Ion Channel Modulation: Analogs of this compound have been investigated as modulators of ion channels, such as the Calcium Release-Activated Calcium (CRAC) channels, which are crucial for calcium signaling and immune responses.[1]
-
Phosphodiesterase (PDE) Inhibition: The indazole scaffold is present in inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling pathways.
-
G-Protein Coupled Receptor (GPCR) Antagonism: this compound has been incorporated into potent antagonists of GPCRs, such as the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapeutics.
Data Presentation: Bioactivity of this compound Derivatives
While specific bioactivity data for the this compound fragment itself is not extensively available in public literature, the analysis of its more complex derivatives provides significant insight into its potential. The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs, where the core scaffold is this compound.
Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Note: Specific IC50 data for a direct this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog A | (2,6-difluorophenyl) | 1.51 |
| Analog B | (3-fluoro-4-pyridyl) | 0.67 |
| Analog C | (4-methoxyphenyl) | >100 |
| Analog D | (4-chlorophenyl) | 6.7 |
Note: Specific IC50 data for a direct this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.
Signaling Pathway and Workflow Diagrams
To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for fragment-based drug discovery.
Fragment-Based Drug Discovery Workflow
PAK1 Signaling Pathway Inhibition
References
Application Notes & Protocols: Amidation of 7-Methyl-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-1H-indazole-3-carboxamide and its derivatives are important scaffolds in medicinal chemistry. Compounds within this class have been explored for their potential as inhibitors of protein kinases, such as p21-activated kinase 1 (PAK1), and as modulators of other biological targets.[1] The synthesis of these amides is a critical step in the development of new therapeutic agents. The most common and effective method for their preparation is the coupling of this compound-3-carboxylic acid with an appropriate amine source. This document provides detailed protocols for two common and effective amidation procedures using different coupling agents.
Reaction Conditions Summary
The successful amidation of this compound-3-carboxylic acid relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. The choice of coupling agent, base, and solvent are critical for achieving high yields and purity. Below is a summary of common reaction conditions.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Carboxylic Acid | This compound-3-carboxylic acid (1.0 equiv) | This compound-3-carboxylic acid (1.0 equiv) |
| Amine Source | Ammonium chloride (1.5 equiv) or other amine | Ammonia source or other amine (1.0-1.1 equiv) |
| Coupling Agent | HATU (1.2 equiv) | EDC.HCl (1.2 equiv) |
| Additive | None | HOBt (1.2 equiv) |
| Base | DIPEA (3.0 equiv) | Triethylamine (TEA) or DIPEA (3.0 equiv) |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Monitored by TLC until completion | 4-6 hours (or overnight for less reactive amines) |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Protocol 1: High-Efficiency Amidation using HATU
This protocol is recommended for a broad range of applications, including couplings to less reactive or sterically hindered amines, and generally results in high yields and short reaction times.[4]
Materials:
-
This compound-3-carboxylic acid
-
Ammonium chloride (or desired amine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature for pre-activation.[2][4]
-
Add the amine source, such as ammonium chloride (1.5 equiv), to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).[2]
-
Combine the organic layers and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound-3-carboxamide.[2]
Protocol 2: Standard Amidation using EDC and HOBt
This is a cost-effective and widely used alternative for coupling with primary amines or other relatively reactive nucleophiles.[4][5]
Materials:
-
This compound-3-carboxylic acid
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride) or desired amine
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Anhydrous DMF
-
Ice water
-
10% Methanol in Chloroform (for extraction)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound-3-carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask.[3][5]
-
To this solution, add HOBt (1.2 equiv), EDC.HCl (1.2 equiv), and Triethylamine (3.0 equiv).[5]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[3][5]
-
Introduce the ammonia source (or desired amine, 1.1 equiv) to the reaction mixture.[3]
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[3][5]
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.[3][5]
-
Extract the product with a suitable organic solvent, such as 10% Methanol in Chloroform.[5]
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[5]
-
Purify the crude product by column chromatography.[5]
Visualized Workflow
The following diagrams illustrate the key steps and logical flow of the amidation reaction.
Caption: General workflow for the synthesis of this compound-3-carboxamide.
Caption: Key reagent relationships in the amidation reaction.
References
Application Notes and Protocols for the Synthesis of 7-Methyl-1H-indazole via Diazotization and Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 7-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The described method utilizes a robust diazotization and intramolecular cyclization strategy starting from 2,6-dimethylaniline. This route offers high yields and employs readily available commercial reagents. These notes are intended to guide researchers in the efficient laboratory-scale preparation of this valuable building block for drug discovery and development programs.
Introduction
Indazoles are a class of bicyclic aromatic heterocycles that are isosteric to indoles and benzimidazoles. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, analgesic, and anti-HIV properties. The 7-methyl substitution on the indazole ring can significantly influence the physicochemical properties, metabolic stability, and target-binding affinity of drug candidates, making this compound a crucial intermediate for the synthesis of novel therapeutics.
The synthesis of the indazole core can be achieved through various strategies. Among the most common are methods involving the formation of the N-N bond through cyclization. The Jacobson synthesis, for instance, involves the rearrangement of N-nitroso-o-acetotoluidides.[1] A more direct and high-yielding approach involves the diazotization of an o-toluidine derivative followed by an intramolecular cyclization that engages the ortho-methyl group.[2][3] This document details a specific and efficient protocol for this transformation starting from 2,6-dimethylaniline.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-stage, one-pot reaction. In the first stage, 2,6-dimethylaniline is treated with an alkyl nitrite, such as tert-butyl nitrite, to form an in-situ diazonium species. In the second stage, a base, facilitated by a phase-transfer catalyst like 18-crown-6, promotes the deprotonation of the ortho-methyl group. The resulting carbanion then undergoes an intramolecular cyclization by attacking the terminal nitrogen of the diazonium group, leading to the formation of the indazole ring system after rearomatization.
Reaction Scheme
References
Application Note and Protocol: Quantitative Analysis of 7-methyl-1H-indazole Purity by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-methyl-1H-indazole is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative analysis of this compound and its potential impurities.[1] This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method described is based on established protocols for closely related indazole derivatives and provides a strong foundation for method development and validation.[2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Powder |
| CAS Number | 3176-66-7 |
Experimental Protocols
This section details the proposed experimental procedure for the quantitative analysis of this compound purity by HPLC.
Materials and Reagents
-
This compound reference standard of known purity
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
Instrumentation and Chromatographic Conditions
The following HPLC conditions are proposed, based on methods for similar compounds.[2]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent HPLC column) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 95% A, 1-5 min: ramp to 5% A, 5-6 min: hold at 5% A, 6-6.1 min: return to 95% A, 6.1-7 min: re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Preparation of Solutions
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent such as a mixture of acetonitrile and water or DMSO.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix thoroughly.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation.
Note: Ensure complete dissolution of the sample. Sonication may be used if necessary.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution in duplicate.
-
After all injections are complete, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.
Data Analysis and Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis. These values are representative and should be established for the specific method and instrumentation used.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=3) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=3) | ≤ 1.0% |
Table 2: Representative Quantitative Data (Hypothetical)
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Reference Standard | 4.2 | 15,234,876 | 99.8 |
| Sample Batch A | 4.2 | 14,987,654 | 98.5 |
| Impurity 1 | 2.8 | 150,123 | 1.0 |
| Impurity 2 | 5.5 | 75,432 | 0.5 |
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Anti-Tumor Efficacy Studies of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, with a significant number of derivatives demonstrating potent anti-tumor activities.[1][2][3][4][5][6] Several indazole-based agents, such as Axitinib and Pazopanib, are already utilized in cancer therapy, underscoring the therapeutic potential of this scaffold.[3] These compounds often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7]
Preclinical in vivo evaluation is a critical step in the development of novel anticancer therapeutics, providing essential data on a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[8] Mouse models are fundamental tools in this process, with various models such as cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) offering distinct advantages for studying human cancer.[9][10][11]
These application notes provide a comprehensive guide to the general workflow, experimental design, and execution of in vivo anti-tumor efficacy studies for novel indazole derivatives. Adherence to robust, reproducible, and ethically sound protocols is paramount for generating high-quality data that can reliably inform clinical development.[8]
General Workflow for In Vivo Anti-Tumor Efficacy Studies
A typical in vivo study to evaluate the anti-tumor efficacy of an indazole derivative follows a structured workflow, from initial planning and model selection to data analysis and interpretation.
Experimental Protocols
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[8] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[8]
Animal Models
The choice of an appropriate animal model is crucial for the successful translation of preclinical findings.[9][12]
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[9][10] CDX models are widely used due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from patients directly into immunodeficient mice.[10][11] These models better recapitulate the heterogeneity and microenvironment of human tumors.[11]
-
Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, allowing for the study of interactions between the tumor, the immune system, and the therapeutic agent.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are transgenic mice that are engineered to develop tumors spontaneously, closely mimicking the genetic progression of human cancers.[9]
Compound Formulation and Administration
The formulation of the indazole derivative will depend on its physicochemical properties, particularly its solubility.
-
Vehicle Selection: Common vehicles for poorly soluble compounds include a mixture of DMSO, PEG300, and saline, or a suspension in carboxymethylcellulose (CMC).[13] It is critical to include a vehicle-treated control group in the study to assess any effects of the vehicle itself.[12]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the intended clinical application and the compound's properties.[14]
Protocol for Vehicle Preparation (Example: DMSO/PEG300/Saline):
-
Weigh the required amount of the indazole derivative.
-
Dissolve the compound in a minimal volume of 100% DMSO.
-
Add PEG300 to the desired concentration (e.g., 40%) and vortex thoroughly.
-
Slowly add saline to reach the final volume while continuously vortexing to prevent precipitation.
Tumor Implantation and Growth Monitoring
-
Cell Preparation (for CDX models): Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[14]
Treatment and Monitoring
-
Treatment Administration: Administer the indazole derivative or vehicle to the respective groups according to the predetermined dose and schedule.
-
Monitoring:
-
Tumor Volume: Continue to measure tumor volume regularly.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Clinical Signs: Observe the animals for any signs of distress or toxicity.
-
Endpoint and Sample Collection
-
Humane Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size, if they show signs of significant distress, or at the end of the study period.
-
Sample Collection:
-
Tumors: Excise the tumors, weigh them, and either fix them in formalin for histopathology or snap-freeze them for molecular analysis.
-
Blood: Collect blood samples for pharmacokinetic analysis and complete blood count (CBC).
-
Tissues: Collect major organs (e.g., liver, kidneys, spleen) for histopathological analysis to assess toxicity.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (End of Study) |
| Vehicle Control | - | Daily | 1500 ± 150 | - | 1.5 ± 0.2 |
| Indazole Derivative A | 25 | Daily | 750 ± 80 | 50 | 0.8 ± 0.1 |
| Indazole Derivative A | 50 | Daily | 450 ± 50 | 70 | 0.5 ± 0.08 |
| Positive Control | X | Daily | 300 ± 40 | 80 | 0.3 ± 0.05 |
Table 2: General Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Mortality | Notable Clinical Signs |
| Vehicle Control | - | +5 ± 1 | 0/10 | None |
| Indazole Derivative A | 25 | -2 ± 0.5 | 0/10 | None |
| Indazole Derivative A | 50 | -8 ± 1.2 | 1/10 | Mild lethargy |
| Positive Control | X | -15 ± 2 | 2/10 | Significant weight loss, ruffled fur |
Table 3: Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Indazole Derivative A | 10 | PO | 1200 | 2 | 4800 | 4 |
| Indazole Derivative A | 2 | IV | 2500 | 0.25 | 3500 | 3.5 |
Signaling Pathways and Mechanism of Action
Many indazole derivatives exert their anti-tumor effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.[15] A common mechanism involves the inhibition of protein kinases.[4]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug concentration and its effect is crucial for optimizing dosing schedules.[16][17][18]
-
Pharmacokinetics (PK): This phase determines the absorption, distribution, metabolism, and excretion (ADME) of the drug.[16][18] Blood samples are collected at various time points after drug administration to measure drug concentration.
-
Pharmacodynamics (PD): This phase relates the drug concentration at the site of action to the observed therapeutic effect.[17][18] This can involve analyzing biomarkers in tumor tissue to confirm target engagement.
Toxicology and Safety Assessment
A preliminary assessment of the indazole derivative's toxicity is an integral part of the efficacy study. This includes:
-
Monitoring body weight and clinical signs of toxicity.
-
Performing complete blood counts (CBC) to check for hematological toxicity.
-
Conducting histopathological analysis of major organs to identify any drug-induced damage.[19]
By following these detailed protocols and maintaining rigorous standards, researchers can effectively evaluate the in vivo anti-tumor efficacy of novel indazole derivatives and generate the robust data necessary to advance promising candidates toward clinical trials.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. dovepress.com [dovepress.com]
- 11. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scholar.usuhs.edu [scholar.usuhs.edu]
- 17. solutionsop.co.uk [solutionsop.co.uk]
- 18. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1H-indazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 2,6-dimethylaniline is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Diazotization: The initial reaction of 2,6-dimethylaniline with a nitrosating agent (e.g., tert-butyl nitrite) is critical. Ensure that the nitrosating agent is added slowly and at the recommended temperature to prevent decomposition and side reactions. The reaction progress can be monitored by TLC.
-
Suboptimal Reaction Temperature: Temperature control is crucial. While the initial diazotization may be performed at room temperature, the subsequent cyclization often requires heating (reflux).[1] Conversely, excessively high temperatures can lead to the formation of undesired byproducts.[2]
-
Presence of Water: The reaction is sensitive to water, which can lead to the formation of phenols and other impurities. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inefficient Cyclization: The cyclization step, promoted by a base like potassium acetate, may be slow or incomplete. Ensure the base is of good quality and that the reaction is allowed to proceed for the specified time.[1]
Q2: I am observing the formation of an isomeric byproduct in my final product. What is it and how can I minimize it?
A2: A common byproduct in indazole synthesis is the formation of the undesired 2H-indazole isomer.[2] While the 1H-tautomer of this compound is generally more stable, the reaction conditions can influence the isomeric ratio. To minimize the formation of the 2H-isomer, consider the following:
-
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the regioselectivity of the reaction. For N-alkylation reactions, which share mechanistic similarities with some cyclization steps, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[2]
-
Purification: The 1H and 2H isomers can often be separated using column chromatography. Careful selection of the eluent system is key to achieving good separation.[2]
Q3: During the workup and purification, I'm having difficulty isolating a pure product. What are some common issues and how can I address them?
A3: Purification of this compound can be challenging due to the presence of starting materials, reagents, and side products.
-
Removal of Crown Ether: If 18-crown-6 is used in the synthesis, it can be difficult to remove completely.[1] Thorough washing of the organic layer with water is essential.
-
Column Chromatography Issues:
-
Poor Separation: If you are experiencing poor separation on a silica gel column, perform a thorough TLC analysis with various solvent systems to find an optimal eluent that provides good separation between your product and impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.
-
Compound Not Eluting: If the product is not eluting from the column, the eluent may be too non-polar. Gradually increase the polarity of your solvent system.
-
-
Recrystallization Challenges:
-
Solvent Selection: Choosing the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screening various solvents like ethanol, methanol, or ethyl acetate is recommended.
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try adding a small amount of a solvent in which the compound is less soluble or scratching the inside of the flask to induce crystallization.
-
Data Presentation
| Parameter | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Synthesis of this compound | 2,6-dimethylaniline | tert-butyl nitrite, potassium acetate, 18-crown-6 | Chloroform | 18 hours | Room Temperature to Reflux | 85% | [1] |
Experimental Protocols
Synthesis of this compound from 2,6-dimethylaniline [1]
-
To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).
-
Stir the mixture for 20 minutes.
-
Add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and continue stirring for an additional 15 hours.
-
Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).
-
Combine the filtrates and wash with water (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford this compound as an orange solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Improving separation of 7-methyl-1H-indazole from impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the separation of 7-methyl-1H-indazole from its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route. These can include:
-
Regioisomers: Other methyl-indazole isomers such as 4-methyl-1H-indazole, 5-methyl-1H-indazole, and 6-methyl-1H-indazole may be present if the starting material was not isomerically pure.
-
Tautomers: The 2H-tautomer of 7-methyl-indazole can exist, which may lead to the appearance of a separate set of signals in analytical spectra.
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as 2,6-dimethylaniline, can be present if the reaction did not go to completion.
-
Byproducts: Side-products from the synthetic steps can also be a source of impurities. For instance, in syntheses involving nitrosation, dimeric byproducts can form.
-
Residual Solvents: Solvents used during the synthesis or workup, such as chloroform, hexane, or ethyl acetate, are common impurities that can be removed by drying under high vacuum.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and separating closely related isomers.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and identifying organic impurities, including regioisomers and tautomers.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the purity and helps in optimizing solvent systems for column chromatography.[2]
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.[2]
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of this compound from its isomers.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound.
-
Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is often more effective for separating isomers.
-
Stationary Phase: While silica gel is common, other stationary phases like alumina could offer different selectivity and may be effective for separating indazole derivatives.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Recrystallization Purification
Problem 1: Oiling out of the compound instead of crystallization.
-
Possible Cause: The solvent may be too good a solvent for the compound, or the solution is supersaturated. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. For indazole derivatives, alcohols (ethanol, methanol) and esters (ethyl acetate) are good starting points to screen.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem 2: Low recovery of the purified compound.
-
Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor: Concentrate the filtrate (mother liquor) to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Data Presentation
Table 1: Illustrative HPLC Separation of Methyl-1H-indazole Isomers
| Compound | Retention Time (minutes) |
| 4-methyl-1H-indazole | 10.2 |
| 5-methyl-1H-indazole | 10.8 |
| 6-methyl-1H-indazole | 11.1 |
| This compound | 12.5 |
Note: This data is representative and will vary based on the specific HPLC method parameters (column, mobile phase, flow rate, temperature).
Table 2: Recrystallization Solvent Screening for this compound
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Small needles |
| Isopropanol | Moderate | Low | Prisms |
| Toluene | High | Low | Plates |
| Hexane/Ethyl Acetate (4:1) | Moderate | Low | Good quality crystals |
| Water | Insoluble | Insoluble | Not suitable |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported synthesis of this compound.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a mixture of hexane and ethyl acetate (9:1). The polarity can be gradually increased if needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on screening, select a suitable solvent (e.g., isopropanol or a hexane/ethyl acetate mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: HPLC Analysis for Purity Assessment
The following is a general reversed-phase HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. For example: 0-20 min, 10-90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in methanol or acetonitrile.
Mandatory Visualization
Experimental Workflow for Purification and Analysis
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: A logical flow for troubleshooting poor separation in column chromatography.
Potential Signaling Pathway Involvement: p21-activated kinase 1 (PAK1)
While there is no direct evidence for the biological targets of this compound, its 3-carboxamide derivative is a known inhibitor of p21-activated kinase 1 (PAK1), a significant target in oncology.[4] Therefore, the PAK1 signaling pathway is a potential area of investigation for this compound.
Caption: The p21-activated kinase 1 (PAK1) signaling pathway, a potential target for this compound.
References
Recrystallization solvent selection for purifying 7-methyl-1H-indazole-3-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable solvent for the recrystallization of 7-methyl-1H-indazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallization for this compound-3-carboxamide?
A1: The primary goal of recrystallization is to purify the crude this compound-3-carboxamide by removing impurities. This process relies on the principle that the solubility of the compound and its impurities in a given solvent changes with temperature. An ideal recrystallization solvent will dissolve the target compound well at an elevated temperature but poorly at a lower temperature, while impurities will either remain soluble or insoluble at all temperatures.
Q2: What are the most promising solvents for the recrystallization of this compound-3-carboxamide?
A2: Based on the polarity of this compound-3-carboxamide and literature on similar compounds, potential solvents for screening include ethanol, methanol, and ethyl acetate.[1] Ethanol is often a good starting point for indazole derivatives.
Q3: How do I select the best recrystallization solvent?
A3: The ideal solvent should meet the following criteria:
-
The compound should be highly soluble at the solvent's boiling point.
-
The compound should be sparingly soluble or insoluble in the cold solvent.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
A systematic approach to solvent screening is recommended, starting with small-scale tests.
Q4: What should I do if I cannot find a suitable single solvent?
A4: If a single solvent is not effective, a mixed solvent system (co-solvent system) can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. For instance, an ethanol/water or ethanol/DMF mixture could be effective for indazole derivatives.
Q5: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, you can try using a lower boiling point solvent, adding more of the "good" solvent, or scratching the inside of the flask with a glass rod to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low recovery of purified compound | The chosen solvent is too good at room temperature, meaning the compound remains dissolved. | Select a solvent in which the compound has lower solubility at room temperature. Ensure the solution is sufficiently cooled before filtration. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| No crystal formation upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. Try scratching the inner surface of the flask or adding a seed crystal. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Crystals are colored or appear impure | The impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for separating the specific impurities. Try a different solvent or a solvent mixture. A preliminary wash of the crude solid may be necessary. |
| The compound itself is colored. | If the pure compound is known to be colored, this is not an issue. If not, further purification steps like column chromatography may be required. |
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound-3-carboxamide, the following table provides a qualitative summary of expected solubility characteristics in potential solvents. This information should be used as a guideline for initial solvent screening.
| Solvent | Chemical Formula | Boiling Point (°C) | Expected Solubility (at Boiling Point) | Expected Solubility (at Room Temperature) | Notes |
| Ethanol | C₂H₅OH | 78 | High | Low to Moderate | A good starting point for many indazole derivatives. |
| Methanol | CH₃OH | 65 | High | Moderate | Lower boiling point may be advantageous. |
| Ethyl Acetate | C₄H₈O₂ | 77 | Moderate to High | Low | A less polar option compared to alcohols. |
| Water | H₂O | 100 | Very Low | Very Low | Can be used as an anti-solvent with a "good" solvent like ethanol. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | Very High | High | May be too good of a solvent, but can be used in a co-solvent system. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound-3-carboxamide in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves completely at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Redissolution: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Challenges in the Nitrosation of 7-Methyl-Indole
Welcome to the technical support center for the nitrosation of 7-methyl-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this specific chemical transformation.
Troubleshooting Guides
This section addresses common issues observed during the nitrosation of 7-methyl-indole, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Nitroso Product
| Possible Cause | Recommended Action |
| Incorrect pH of the Reaction Mixture | The optimal pH for nitrosation can be substrate-specific. For many indoles, a mildly acidic condition (pH 3-4) is a good starting point. However, the reaction rate for some indoles can be surprisingly insensitive to the acidity of the medium.[1] It is advisable to perform small-scale pH optimization studies. |
| Decomposition of the N-Nitroso Product | The stability of N-nitrosoindoles is highly dependent on pH and the specific molecular structure.[2][3] Some N-nitrosoindoles are more stable under slightly basic conditions (pH 8), while others are more stable in acidic environments (pH 2).[2][3] Consider adjusting the pH during the workup to enhance the stability of your product. |
| Inefficient Formation of the Nitrosating Agent | The active nitrosating agent, nitrous acid (HNO₂), is generated in situ from a nitrite salt (e.g., sodium nitrite) and an acid. Ensure adequate mixing and the correct stoichiometric ratio of the nitrite salt to the acid to promote efficient formation of nitrous acid. |
| Substrate Protonation | At very low pH, the indole nitrogen can be protonated, reducing its nucleophilicity and hindering the nitrosation reaction. |
Issue 2: Formation of Colored Byproducts
| Possible Cause | Recommended Action |
| Dimerization or Trimerization | The formation of colored byproducts, such as indole red, is a common side reaction in indole chemistry. These are often the result of the initial nitroso-indole reacting with unreacted 7-methyl-indole. |
| High Concentration of Starting Material | To minimize the formation of these colored impurities, a slow, dropwise addition of the 7-methyl-indole solution to the nitrosating mixture is recommended. This maintains a low concentration of the free indole, favoring the desired nitrosation reaction over side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitrosation of 7-methyl-indole?
The primary challenge lies in controlling the regioselectivity of the reaction and minimizing the formation of side products. The indole nucleus is highly reactive towards electrophiles, and the C-3 position is generally the most nucleophilic. However, N-nitrosation at the indole nitrogen is also a common reaction pathway. The presence of the methyl group at the 7-position can influence the electronic distribution and steric accessibility of the different reactive sites, potentially leading to a mixture of N-nitroso and C-nitroso products, as well as dimeric and polymeric byproducts.
Q2: My N-nitroso-7-methyl-indole product appears to be unstable and decomposes upon isolation. What can I do to improve its stability?
The stability of N-nitrosoindoles is known to be pH-dependent.[2][3] For many nitrosated indole compounds, stability is greater at a pH of 8 compared to a more acidic pH of 2.[2][3] It is recommended to perform the aqueous workup under mildly basic conditions (e.g., using a sodium bicarbonate solution) to enhance the stability of the product. Additionally, minimizing the exposure of the product to heat and light, and storing it at low temperatures (2-8°C) is advisable.
Q3: I am observing the formation of a complex mixture of products. How can I improve the selectivity of the reaction?
Achieving high selectivity in indole nitrosation can be challenging. To favor N-nitrosation, it is crucial to carefully control the reaction conditions. Running the reaction at low temperatures (e.g., 0-5°C) can help to suppress side reactions. The choice of solvent can also play a significant role; aprotic solvents may yield different product profiles compared to aqueous media. For C-nitrosation, the reaction conditions, including the choice of nitrosating agent and acid catalyst, will be critical in directing the electrophilic attack to the desired position on the indole ring.
Q4: Can the nitrosation of 7-methyl-indole lead to rearrangement products?
Yes, under certain acidic conditions, the nitrosation of indoles can lead to rearrangement products, such as indazole derivatives.[4] This typically involves an initial electrophilic attack at the C-3 position, followed by a ring-opening and subsequent re-cyclization. Careful control of the reaction pH and temperature is necessary to minimize the formation of such rearranged byproducts if the N-nitroso or C-nitroso indole is the desired product.
Experimental Protocols
General Protocol for N-Nitrosation of 7-Methyl-Indole
This is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
7-Methyl-Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or another suitable acid
-
Dichloromethane (CH₂Cl₂) or other appropriate organic solvent
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice Bath
Procedure:
-
Dissolution of Starting Material: Dissolve 7-methyl-indole in a suitable organic solvent.
-
Preparation of Nitrosating Agent: In a separate flask, prepare an aqueous solution of sodium nitrite.
-
Cooling: Cool both the 7-methyl-indole solution and the sodium nitrite solution to 0-5°C in an ice bath.
-
Acidification and Nitrosation: Slowly add the acid to the stirred sodium nitrite solution at 0-5°C to generate nitrous acid in situ. Immediately following this, add the pre-cooled 7-methyl-indole solution dropwise to the acidic nitrite solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the N-nitrosation of 7-methyl-indole.
Caption: Troubleshooting decision tree for 7-methyl-indole nitrosation.
References
Preventing incomplete reaction in 7-methyl-1H-indazole synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent incomplete reactions and other common issues during the synthesis of 7-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method for synthesizing this compound involves the diazotization of 2,6-dimethylaniline followed by a cyclization reaction.[1] Another approach described for a related derivative, this compound-3-carboxaldehyde, starts from 7-methyl-indole, which undergoes nitrosation.[2][3]
Q2: My reaction is resulting in a low yield. What are the potential causes?
A2: Low yields can stem from several factors, including incorrect stoichiometry of reagents, improper reaction temperature, and the rapid addition of starting materials which can lead to side reactions.[2] For instance, in syntheses starting from an indole derivative, the formation of dimeric byproducts is a common issue due to the high reactivity of the electron-rich starting material.[2]
Q3: I am observing the formation of a dark precipitate in my reaction. What is it and how can I avoid it?
A3: The formation of a dark red or brown precipitate is often due to the creation of dimeric byproducts, a common side reaction when using electron-rich precursors like 7-methyl-indole.[2] To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0°C) during the addition of the indole and to add it very slowly, for example, over a period of 2 hours using a syringe pump.[2]
Q4: How can I determine if my reaction has gone to completion?
A4: Reaction progress should be monitored using Thin-Layer Chromatography (TLC). For a more detailed analysis and to confirm the structure of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.[2][4]
Q5: What are the best methods for purifying the crude this compound product?
A5: The most common and effective purification methods are column chromatography and recrystallization.[4] For column chromatography, a gradient elution using a polar solvent system is typically effective.[2][3] Recrystallization requires finding a suitable solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature; potential solvents include ethanol, methanol, and ethyl acetate.[4]
Troubleshooting Guide: Incomplete Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reaction temperature too low after initial addition. 3. Inefficient activation of starting material. | 1. Ensure the reaction is stirred for the recommended duration (e.g., at least 12 hours at room temperature after the initial addition).[2][3] 2. Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this must be monitored carefully to avoid decomposition.[2] 3. In multi-step syntheses involving carboxylic acid activation, ensure activating agents (e.g., HOBt, EDC) are added in the correct stoichiometry and allowed to stir for a sufficient time before adding the nucleophile.[2] |
| Low or No Yield | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature too high during addition of starting material. 3. Rapid addition of the starting material. | 1. Use a significant excess of certain reagents where specified in the protocol (e.g., 8 equivalents of sodium nitrite in the nitrosation of 7-methyl-indole).[2] 2. Maintain the recommended temperature strictly during critical steps (e.g., 0°C during the addition of 7-methyl-indole).[2][3] 3. Add the starting material solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[2][3] |
| Formation of Side Products (e.g., Dimers) | High reactivity of the electron-rich starting material (e.g., 7-methyl-indole). | This is a common side reaction. Ensure slow addition of the starting material at low temperatures to favor the desired intramolecular reaction pathway over intermolecular side reactions.[2] These byproducts can often be separated during column chromatography. |
Experimental Protocols
Synthesis of this compound from 2,6-Dimethylaniline[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere.
-
Addition of Reagents: Slowly add tert-butyl nitrite (52 mL) to the solution and stir the mixture for 20 minutes. Subsequently, add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).
-
Reaction Progression: Heat the reaction mixture to reflux for 3 hours. After reflux, allow the mixture to cool to room temperature and continue stirring for an additional 15 hours.
-
Workup: Remove the solids by vacuum filtration and wash the solids with chloroform (400 mL). Combine the filtrates and wash with water (2 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate (9:1) mixture as the eluent to yield this compound.
Note: This protocol reported a yield of 85%.
Visual Guides
Caption: Synthesis of this compound from 2,6-dimethylaniline.
References
Optimizing eluent polarity for flash chromatography of indazole compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of indazole compounds using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting an eluent system for my indazole compound?
A1: A good starting point for most indazole compounds, which are typically of intermediate to high polarity, is a binary solvent system. The two most common and effective systems for normal-phase chromatography on silica gel are:
-
Hexanes/Ethyl Acetate (EtOAc): This is the workhorse for many organic compounds. Start with a ratio of 4:1 (Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate to increase polarity.
-
Dichloromethane/Methanol (DCM/MeOH): This system is ideal for more polar indazoles that may not move sufficiently in Hexanes/EtOAc.[1][2] Begin with a low percentage of methanol (e.g., 1-2%) and increase as needed.
The optimal system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[3][4]
Q2: How do I use Thin-Layer Chromatography (TLC) to develop my flash chromatography method?
A2: TLC is an essential tool for quickly developing a method for your flash column. The goal is to find a solvent system where your desired indazole compound has an Rf value between 0.2 and 0.4.[5] An Rf in this range generally ensures good separation from impurities without requiring excessively long elution times.[4] It's also crucial that your compound of interest is well-separated from its nearest impurities, ideally with a ΔRf of at least 0.2.[5]
Q3: My indazole compound is showing significant peak tailing. What causes this and how can I fix it?
A3: Peak tailing with nitrogen-containing heterocyclic compounds like indazoles is often due to their basic nature. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a slow and uneven elution.[6]
To resolve this, add a small amount of a basic modifier to your eluent system. Common choices include:
-
Triethylamine (Et₃N): Add 0.1-1% to your solvent mixture.
-
Ammonia in Methanol: Use a pre-made solution (e.g., 7N ammonia in methanol) as your methanol source in a DCM/MeOH system.
These modifiers compete with your indazole for binding to the active sites on the silica, resulting in more symmetrical peaks.[4]
Q4: I've synthesized an N-alkylated indazole and now have a mixture of N-1 and N-2 isomers. How can I separate them?
A4: Separating N-1 and N-2 indazole isomers is a common and often challenging purification step.[7] These isomers can have very similar polarities. Success often relies on meticulous method development:
-
High-Resolution TLC: Screen a variety of solvent systems, including different solvent classes (e.g., ethers, esters, chlorinated solvents), to maximize the ΔRf between the two isomers, even if it's small.
-
Gradient Elution: A shallow, slow gradient during the flash chromatography run can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel fails to provide a separation, consider using other stationary phases like alumina.[8]
Q5: My indazole compound seems to be degrading on the silica gel column. What can I do?
A5: Some indazole derivatives can be sensitive to the acidic nature of standard silica gel.[4]
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, it's likely degrading.
-
Deactivate the Silica: You can neutralize the silica gel by adding a basic modifier like triethylamine to your eluent (0.1-1%).[4]
-
Alternative Adsorbents: If the compound is highly sensitive, consider using a less acidic stationary phase, such as neutral alumina.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column. | 1. Eluent polarity is too low. 2. Compound is insoluble in the eluent. 3. Compound has degraded or irreversibly bound to the silica. | 1. Gradually increase the percentage of the polar solvent in your eluent system (e.g., increase EtOAc in Hexanes/EtOAc). 2. Ensure your compound is soluble in the chosen mobile phase. If not, a different solvent system is required. 3. Check for compound stability on a TLC plate. If it's degrading, use a deactivated stationary phase or an alternative like alumina.[4] |
| All compounds elute together at the solvent front. | 1. Eluent polarity is too high. 2. The sample was loaded in a solvent that is much more polar than the mobile phase. | 1. Decrease the polarity of your eluent (e.g., increase the proportion of hexanes). 2. Load your sample using the "dry loading" method (see Experimental Protocols) or dissolve it in the initial, least polar mobile phase. |
| Poor separation even with a good TLC result (ΔRf > 0.2). | 1. Column was overloaded with crude material. 2. Column was poorly packed, leading to channeling. 3. Sample was loaded in too large a volume of solvent. | 1. Reduce the amount of crude material. A general rule is to load 1-10% of the silica gel weight. 2. Ensure the silica gel bed is well-packed and free of cracks or air bubbles. 3. Use the "dry loading" technique or dissolve the sample in the absolute minimum volume of solvent for "wet loading". |
| Streaky bands or asymmetrical peaks. | 1. Compound is sparingly soluble in the mobile phase. 2. Strong interaction with the silica gel (common for basic indazoles). | 1. Try a different solvent system where your compound has better solubility. 2. Add a basic modifier like 0.1-1% triethylamine to your eluent to improve peak shape.[4] |
| Separation of N-1 and N-2 isomers is unsuccessful. | 1. Isomers have nearly identical polarity in the chosen eluent. | 1. Screen different solvent classes (e.g., try DCM/Acetone or Toluene/EtOAc). Even small differences in selectivity can be exploited. 2. Use a very shallow and slow gradient during elution to maximize resolution. |
Data Presentation
Table 1: Representative Rf Values of Substituted Indazoles in Hexane/Ethyl Acetate.
| Compound Structure | Substitution Pattern | Eluent System (Hexane:EtOAc) | Approximate Rf |
|
| 6-Nitro, 3-Carbaldehyde | 8:2 | 0.30[3] |
|
| Complex Polycycle | 1:1 | 0.26[9] |
|
| Complex Polycycle | 1:1 | 0.34[9] |
|
| Complex Polycycle | 1:1 | 0.42[9] |
Table 2: General Eluent Polarity Starting Points.
| Compound Polarity | Recommended Starting System | Notes |
| Low Polarity | 5-10% EtOAc in Hexanes | For indazoles with large non-polar substituents. |
| Medium Polarity | 20-50% EtOAc in Hexanes | A common range for many indazole derivatives.[2] |
| High Polarity | 100% EtOAc or 2-5% MeOH in DCM | For indazoles with polar functional groups like acids, alcohols, or amides.[2] |
| Basic Indazoles | Add 0.1-1% Et₃N to the chosen system | To prevent peak tailing. |
Experimental Protocols
Protocol 1: TLC Method Development for Indazole Purification
-
Preparation: Dissolve a small amount of your crude indazole mixture in a volatile solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom). Make the spot as small and concentrated as possible.
-
Developing: Place the plate in a sealed TLC chamber containing your chosen eluent system (e.g., 4:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them.
-
Calculation: Calculate the Rf value for your target compound: Rf = (distance traveled by compound) / (distance traveled by solvent front).
-
Optimization: Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for your target compound while maximizing separation from impurities. To increase the Rf, increase the polarity of the eluent (add more polar solvent). To decrease the Rf, decrease the polarity.[4]
Protocol 2: Flash Column Chromatography of an Indazole Compound (Dry Loading)
-
Sample Preparation (Dry Loading):
-
Dissolve your crude indazole compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (like DCM).
-
Add 2-3 times the weight of the crude material in silica gel.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.
-
-
Loading the Column:
-
Carefully add the prepared dry-loaded sample onto the top of the packed silica bed, ensuring an even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or air line) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your method development.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified indazole compound.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain your final product.
-
Visualizations
Caption: Workflow for eluent optimization using TLC.
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. longdom.org [longdom.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
How to address poor separation in HPLC analysis of indazole analogs
Technical Support Center: HPLC Analysis of Indazole Analogs
Welcome to the technical support center for the HPLC analysis of indazole analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation issues encountered during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My indazole analog peaks are co-eluting or have very poor resolution. What should I do first?
Answer:
Poor resolution or co-elution of closely related indazole analogs is a common challenge, often best addressed by optimizing the mobile phase gradient.[1] Since these compounds have similar structures, an isocratic method may not provide sufficient separating power. A gradient elution, which changes the mobile phase composition over time, can significantly improve the separation.[2]
A logical first step is to run a "scouting gradient" to determine the approximate organic solvent concentration at which your compounds elute. From there, you can develop a more targeted, shallower gradient to "stretch out" the separation in that specific region, thereby increasing resolution.
Experimental Protocols: Developing an Optimized Gradient Elution Method
-
Initial Scouting Run:
-
Objective: To quickly determine the elution window of the indazole analogs.
-
Mobile Phase A: 0.1% Formic Acid in Water (or a suitable buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Method: Start with a fast, broad linear gradient (e.g., 5% to 95% B over 10-15 minutes).
-
Analysis: Identify the retention times of your first and last eluting peaks of interest. Note the %B at which these peaks elute.
-
-
Optimized (Shallow) Gradient Run:
-
Objective: To improve resolution between closely eluting peaks.
-
Method: Design a new gradient that is much shallower around the elution window you identified. For example, if your compounds eluted between 40% and 60% B in the scouting run, your new gradient might look like:
-
0-2 min: Hold at 35% B.
-
2-12 min: Linear gradient from 35% to 55% B (a shallow 2%/min slope).
-
12-13 min: Ramp to 95% B (to wash the column).
-
13-15 min: Hold at 95% B.
-
15-15.1 min: Return to 35% B.
-
15.1-20 min: Re-equilibrate at 35% B.
-
-
Further Optimization: Adjust the gradient slope and time to achieve baseline separation of all critical pairs.
-
Data Presentation: Gradient Optimization Strategy
| Parameter | Scouting Gradient (Initial Trial) | Optimized Gradient (Improved Resolution) |
| Purpose | Determine elution range | Separate closely eluting analogs |
| Gradient Profile | 5% to 95% B over 15 min | 35% to 55% B over 10 min |
| Gradient Slope | 6% / min | 2% / min |
| Expected Outcome | All peaks elute, likely with poor resolution | Improved separation of target peaks |
| Total Run Time | ~20 min | ~20-25 min |
FAQ 2: I'm observing significant peak tailing for my indazole compounds. What are the likely causes and solutions?
Answer:
Peak tailing is a very common issue when analyzing basic compounds like indazole analogs.[3] The primary cause is often secondary interactions between the basic nitrogen atoms in the indazole ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns (e.g., C18).[4][5] This unwanted ionic interaction is a different retention mechanism from the intended hydrophobic interaction, causing the peaks to tail.[3]
Key Causes & Solutions:
-
Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) protonates the silanol groups, rendering them neutral and minimizing their ability to interact with your basic analytes.[3][5] This is often the most effective solution.
-
Solution 2: Use a Modern, End-Capped Column: High-purity, base-deactivated, or end-capped columns have a much lower concentration of active silanol groups, significantly reducing the potential for peak tailing with basic compounds.[5][6]
-
Solution 3: Add a Mobile Phase Modifier: Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase to block the active silanol sites. However, this can suppress MS signals and is less common with modern columns.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]
-
Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination/Degradation: Particulates from the sample or mobile phase can block the column inlet frit, or the stationary phase can degrade over time, causing peak distortion for all analytes.[8]
-
Solution: Use a guard column to protect the analytical column.[8] Try back-flushing the column or, if necessary, replace it.
-
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Mandatory Visualization
Caption: Mitigation of peak tailing via mobile phase pH control.
FAQ 3: How do I select the optimal mobile phase pH for separating my indazole analogs?
Answer:
Mobile phase pH is a critical parameter for controlling the retention, selectivity, and peak shape of ionizable compounds like indazoles.[10][11] Because indazoles are basic, their charge state changes with pH. At low pH, they are protonated (charged), making them more polar and less retained in reversed-phase HPLC. At high pH, they are neutral, making them less polar and more retained.[10][12]
The key is to work at a pH that is at least 1.5-2 pH units away from the pKa of your analytes.[10][13] This ensures a single, stable ionization state during the analysis, which leads to sharp, reproducible peaks and prevents issues like peak splitting.[10]
Experimental Protocols: Systematic Approach to Mobile Phase pH Optimization
-
Determine Analyte pKa: If possible, find the pKa values of your indazole analogs through literature or software prediction. This will guide your pH screening range.
-
Prepare Buffers: Prepare a set of identical mobile phases (e.g., 50:50 Acetonitrile:Buffer) where only the pH of the aqueous portion is different. Common choices for pH screening include:
-
Low pH: pH 2.5-3.0 (e.g., using 0.1% Formic Acid or a phosphate buffer).
-
Mid pH: pH 6.5-7.5 (e.g., using a phosphate buffer).
-
High pH: pH 9.5-10.5 (e.g., using an ammonium bicarbonate or carbonate buffer; requires a pH-stable column).
-
-
Perform Injections: Inject your sample using each mobile phase under isocratic conditions. Ensure the column is fully equilibrated with each new mobile phase before injection.
-
Evaluate Chromatograms: Compare the retention time, peak shape (asymmetry), and resolution between your analogs at each pH.
-
Select Optimal pH: Choose the pH that provides the best overall separation and peak shape. For basic compounds like indazoles, a low pH (e.g., 2.7) often yields excellent, sharp peaks by suppressing undesirable silanol interactions.[3]
Data Presentation: Effect of pH on Indazole Analog Separation
| Mobile Phase pH | Expected Analyte State | Expected Retention Time | Expected Peak Shape |
| pH 2.7 | Fully Protonated (Cationic) | Shorter | Symmetrical (Silanol interactions suppressed)[3] |
| pH ~ pKa | Mixture of Protonated & Neutral | Unstable, potential for split peaks[10] | Poor, broad, or split |
| pH 10.0 | Fully Neutral | Longer | Good (if pH-stable column is used)[12] |
FAQ 4: What is the best stationary phase (column) for analyzing indazole analogs?
Answer:
The choice of stationary phase is a key factor in achieving selectivity.[14] While there is no single "best" column for all indazole analogs, a modern, high-purity C18 column is the most common and effective starting point for reversed-phase separation.[6]
Recommended Column Types:
-
High-Purity, End-Capped C18: This is the workhorse for reversed-phase HPLC.[6] Modern C18 columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanol groups, which drastically improves peak shape for basic compounds like indazoles.[5]
-
Polar-Embedded Group (PEG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature provides alternative selectivity and can improve peak shape for basic compounds by shielding them from residual silanols. These phases are also more stable in highly aqueous mobile phases.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole core. This can be very useful for separating structurally similar analogs where a C18 phase fails to provide adequate resolution.
-
pH-Stable Columns: If your method development leads you to a high pH mobile phase (e.g., > pH 8), you must use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns). Standard silica columns will rapidly degrade under these conditions.[11]
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor HPLC separation.
References
- 1. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. moravek.com [moravek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. mac-mod.com [mac-mod.com]
Technical Support Center: Managing Side Reactions in 1H-Indazole Synthesis
Welcome to the technical support center for the synthesis of 1H-indazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 1H-indazoles?
A1: The most prevalent side products include the formation of the undesired 2H-indazole isomer, unreacted hydrazone intermediates, various dimeric impurities, and indazolones. The occurrence and proportion of these byproducts are highly dependent on the specific synthetic route and reaction conditions employed.[1]
Q2: How can I differentiate between the desired 1H-indazole and the 2H-indazole isomer?
A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of the indazole ring is a key diagnostic marker; it generally appears at a lower field (further downfield) in 2H-indazoles compared to their 1H counterparts. Furthermore, ¹³C and ¹⁵N NMR can provide additional structural confirmation. Chromatographic techniques such as HPLC are also effective for separating the isomers, and their distinct UV-Vis spectra can aid in their identification.[1]
Q3: What is the general approach to improving regioselectivity in favor of the 1H-indazole isomer?
A3: Enhancing the regioselectivity for the thermodynamically more stable 1H-indazole is a critical aspect of synthesis. Key strategies involve the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N-1 substituted product.[1][2]
Q4: How does reaction temperature impact the formation of side products?
A4: Elevated temperatures can negatively affect 1H-indazole synthesis by promoting the formation of side products. While higher temperatures can increase the reaction rate, they may also facilitate undesired reaction pathways, leading to dimerization, decomposition of starting materials or products, and reduced regioselectivity. Therefore, careful optimization of the reaction temperature is crucial for each specific synthesis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side products and issues that may arise during the synthesis of 1H-indazoles.
Issue 1: Formation of the 2H-Indazole Isomer
The co-formation of the 2H-indazole isomer is a frequent challenge that complicates purification and reduces the yield of the desired 1H-product.
Troubleshooting Steps:
-
Base and Solvent Selection: The choice of base and solvent system is paramount in controlling N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents generally favor the formation of the 1H-isomer.
-
Reaction Temperature: Lowering the reaction temperature can enhance the selectivity for the thermodynamically more stable 1H-indazole.
-
Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thereby favoring N1-alkylation or functionalization.[2]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence regioselectivity. Electron-withdrawing groups at the C7 position can favor N2 substitution.[2]
Quantitative Data on Reaction Conditions for N-Alkylation:
| Base | Solvent | Temperature (°C) | Approximate 1H:2H Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | THF | 0-25 | >95:5 |
| Cs₂CO₃ | Dioxane | 80 | 1:2 |
Note: These ratios are illustrative and can vary based on the specific substrate and alkylating agent used.[1]
Logical Workflow for Minimizing 2H-Indazole Formation:
Caption: Troubleshooting workflow for minimizing 2H-indazole formation.
Issue 2: Dimer Formation
Dimeric impurities can be a significant issue, particularly in syntheses involving electron-rich starting materials or harsh reaction conditions.
Troubleshooting Steps:
-
Control of Reaction Rate: Slowing down the reaction rate can minimize dimerization. This can be achieved by lowering the reaction temperature and adding reagents dropwise over an extended period.
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to dimers.
-
Choice of Reagents: In some cases, the choice of cyclization or coupling reagents can influence dimer formation. Exploring alternative catalysts or reaction pathways may be beneficial.
Issue 3: Incomplete Cyclization (Presence of Hydrazone Intermediate)
The presence of uncyclized hydrazone intermediate in the final product indicates an incomplete reaction.
Troubleshooting Steps:
-
Reaction Time and Temperature: The most straightforward approach is to increase the reaction time or temperature to drive the cyclization to completion. However, be mindful of potential side reactions at higher temperatures.
-
Catalyst/Reagent Stoichiometry: Ensure that the catalyst or cyclizing agent is used in the correct stoichiometric amount and is of sufficient purity.
-
Moisture and Air Sensitivity: Some reactions for indazole synthesis are sensitive to moisture and air. Ensure that anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used where necessary.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 1H-Indazole
This protocol is optimized for the selective formation of N1-alkylated indazoles.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide, 1.2 eq)
-
Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of the substituted 1H-indazole in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add NaH portion-wise.
-
Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]
Protocol 2: Davis-Beirut Reaction for 2H-Indazoles
The Davis-Beirut reaction is a classical method for the synthesis of 2H-indazoles from nitrobenzyl bromides and amines. While this method typically yields 2H-indazoles, understanding its mechanism is useful for troubleshooting related syntheses.
General Reaction Scheme:
o-Nitrobenzyl bromide reacts with a primary amine to form an o-nitrobenzylamine intermediate. Subsequent treatment with a base, such as potassium hydroxide in an alcoholic solvent, leads to the formation of the 2H-indazole.[3]
Potential Side Reactions:
-
Formation of indazolones can occur, particularly if water is present in the reaction mixture.
-
Over-alkylation or other side reactions related to the amine and base can occur.
Protocol 3: Cadogan Reductive Cyclization for 2H-Indazoles
This one-pot protocol is a modification of the traditional harsh Cadogan cyclization.
Materials:
-
o-Nitrobenzaldehyde (1.0 eq)
-
Aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
Procedure:
-
Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde and the desired amine in i-PrOH. Heat the mixture to 80 °C and stir for 1-2 hours to form the o-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[2]
Note on 1H-Indazole Synthesis via Cadogan-type reactions: While the Cadogan reaction is primarily used for 2H-indazoles, modifications and different starting materials can potentially lead to 1H-indazoles, though this is less common.
Visualizations
General Troubleshooting Workflow
Caption: General workflow for troubleshooting side reactions.
Decision Tree for Optimizing Regioselectivity (N1 vs. N2)
Caption: Decision tree for optimizing N1/N2 regioselectivity.
References
Technical Support Center: Improving the Solubility of 7-methyl-1H-indazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 7-methyl-1H-indazole for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound possesses a predominantly nonpolar structure due to its bicyclic indazole core and the methyl group. This lipophilic nature leads to low solubility in polar solvents like water and aqueous buffers. While the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall hydrophobicity of the molecule is the primary reason for its poor aqueous solubility.
Q2: What is the recommended first step for dissolving this compound?
A2: The most common and recommended initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose. This concentrated stock solution can then be serially diluted into the desired aqueous buffer for the biological assay. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically below 0.5% for DMSO) to avoid solvent-induced artifacts and cellular toxicity.
Q3: Can I use solvents other than DMSO to prepare the stock solution?
A3: Yes, other water-miscible organic solvents can be used. Ethanol is a common alternative, though it may be more prone to causing precipitation when diluted into aqueous solutions. N,N-dimethylformamide (DMF) can also be effective but is generally more toxic than DMSO. The choice of solvent may depend on the specific requirements and constraints of your biological assay.
Q4: What should I do if the compound precipitates when I dilute the stock solution into my aqueous buffer?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the dilution process: Instead of a single large dilution, perform a stepwise (serial) dilution. Adding the stock solution to the aqueous buffer slowly while vortexing can also help.
-
Use a co-solvent system: Incorporate a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in your final aqueous buffer.
-
Consider formulation aids: Excipients like cyclodextrins or non-ionic surfactants (at concentrations above their critical micelle concentration) can be used to enhance solubility.
Q5: How can pH adjustment improve the solubility of this compound?
A5: The indazole ring contains nitrogen atoms that can be protonated or deprotonated, meaning the molecule's ionization state is pH-dependent. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form of the compound. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for solubilization.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Problem: Precipitate forms in the stock solution.
| Possible Cause | Solution |
| Concentration is too high for the chosen solvent. | Try preparing a less concentrated stock solution. |
| Solvent quality is poor (e.g., contains water). | Use anhydrous grade solvents. Ensure solvents are stored properly to prevent water absorption. |
| Compound has low solubility even in organic solvents. | Gentle warming (to 37°C) or brief sonication can aid in dissolution. |
Problem: Precipitate forms upon dilution into aqueous buffer.
| Possible Cause | Solution |
| "Salting out" effect. | Dilute the DMSO stock into pure water first before adding buffered components. |
| Rapid change in solvent polarity. | Add the stock solution dropwise to the aqueous buffer while vortexing. Perform a serial dilution. |
| Final concentration exceeds aqueous solubility. | Reduce the final concentration of the compound. Utilize solubility-enhancing excipients. |
| Buffer components interact with the compound. | Test solubility in different buffer systems (e.g., PBS vs. TRIS). |
Data Presentation
The following tables provide physicochemical properties and estimated solubility data for this compound. Note that the solubility values are predicted or based on structurally similar compounds due to the lack of publicly available experimental data for this specific molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | [1] |
| Predicted LogP | 1.5 - 2.0 | Computational Prediction |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | Computational Prediction |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mM) | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 50 mM | > 6.6 mg/mL | Generally high solubility. |
| Ethanol | 10 - 20 mM | 1.3 - 2.6 mg/mL | Moderately soluble. |
| Water (pH 7.4) | < 0.1 mM | < 0.013 mg/mL | Very low solubility. |
| PBS (pH 7.4) | < 0.1 mM | < 0.013 mg/mL | Very low solubility. |
Disclaimer: The solubility data presented in Table 2 are estimates based on computational predictions and data from structurally related indazole derivatives. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 1.32 mg of this compound.
-
Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Determining Aqueous Solubility using the Shake-Flask Method
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a pre-established calibration curve.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Mandatory Visualizations
Signaling Pathway
This compound and its derivatives have been investigated as potential inhibitors of p21-activated kinase 1 (PAK1), a key regulator of various cellular processes. The following diagram illustrates a simplified PAK1 signaling pathway.
Caption: A diagram of the PAK1 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing and testing the solubility of this compound for a biological assay.
Caption: A workflow for solubility testing.
References
Technical Support Center: Synthesis of 7-Methyl-1H-indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-methyl-1H-indazole derivatives, targeting researchers, scientists, and drug development professionals. The content focuses on a comparative analysis of stepwise and one-pot synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound derivatives?
A1: The two main approaches for synthesizing this compound derivatives are stepwise synthesis and one-pot synthesis. Stepwise synthesis involves the sequential execution of reactions with isolation and purification of intermediates at each stage. In contrast, one-pot synthesis aims to perform multiple reaction steps in a single reaction vessel without the isolation of intermediates, which can be more efficient in terms of time and resources.
Q2: Which method, stepwise or one-pot, is generally recommended for the synthesis of this compound-3-carboxamide?
A2: For the synthesis of this compound-3-carboxamide, a stepwise approach is highly recommended.[1] This method allows for better control over each reaction step and facilitates troubleshooting, ultimately leading to a final product of higher purity.[1] While one-pot syntheses are attractive for their efficiency, the complexity of the reactions involved in this specific synthesis benefits from the careful purification of intermediates.[1]
Q3: What are the expected yields for the stepwise synthesis of this compound-3-carboxamide?
A3: With optimized protocols, the expected yield for the first step, the synthesis of this compound-3-carboxaldehyde, is approximately 72%. The subsequent oxidation and amidation steps can also achieve high yields, often exceeding 80-90% under optimal conditions.
Q4: How can I confirm the identity and purity of my synthesized this compound derivatives?
A4: Standard analytical techniques are essential for confirming the structure and purity of your compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For instance, in the ¹H NMR spectrum of this compound-3-carboxaldehyde, you should look for a characteristic singlet for the aldehyde proton around 10.31 ppm and a singlet for the methyl group around 2.62 ppm.
Q5: What are some common impurities that might be encountered during the synthesis?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual coupling agents from amidation steps. For example, in the synthesis of this compound-3-carboxaldehyde, the formation of dimeric byproducts from the highly reactive 7-methyl-indole is a known issue. In the final amidation step, byproducts from coupling agents like EDC can be present if not properly removed during workup.
Troubleshooting Guides
Stepwise Synthesis
Step 1: Synthesis of this compound-3-carboxaldehyde
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect stoichiometry of reagents.2. Reaction temperature too high.3. Rapid addition of 7-methyl-indole. | 1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).2. Maintain the reaction temperature at 0°C during the addition of 7-methyl-indole.3. Add the 7-methyl-indole solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[1] |
| Formation of a Dark Red or Brown Precipitate | Formation of dimeric byproducts due to the high reactivity of the electron-rich 7-methyl-indole. | This is a common side reaction. Ensure slow addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be removed during column chromatography. |
| Incomplete Reaction | Insufficient reaction time or temperature after the addition of the indole. | After the slow addition at 0°C, allow the reaction to stir at room temperature for at least 12 hours. Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition. |
Step 2: Oxidation to this compound-3-carboxylic Acid
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls | Insufficient amount of sodium chlorite or buffer. | Use a molar excess of sodium chlorite (e.g., 1.5 to 3 equivalents) and a suitable buffer like sodium dihydrogen phosphate (NaH₂PO₄) to maintain the optimal pH for the reaction. |
| Difficult Purification | The product may be soluble in both organic and aqueous layers. | After quenching the reaction, acidify the aqueous layer to a pH of around 3-4 to precipitate the carboxylic acid, which can then be collected by filtration. Alternatively, perform multiple extractions with an organic solvent like ethyl acetate. |
Step 3: Amidation to this compound-3-carboxamide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | 1. Inefficient coupling agent.2. Poor quality of reagents.3. Suboptimal reaction conditions (solvent, temperature). | 1. Use a reliable coupling agent system such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).2. Ensure all reagents, especially the coupling agents and the amine source, are fresh and anhydrous.3. Use a polar aprotic solvent like DMF (Dimethylformamide) and conduct the reaction at room temperature. |
| Formation of Byproducts | Side reactions involving the coupling agent or the activated carboxylic acid. | Add the reagents in the correct order: first, activate the carboxylic acid with the coupling agents, and then add the ammonia source. This minimizes the decomposition of the activated intermediate. |
| Difficulty in Removing Byproducts | The byproducts from the coupling agents (e.g., dicyclohexylurea if DCC is used) can be difficult to remove. | If using EDC, the byproducts are water-soluble and can be removed with an aqueous workup. If purification by column chromatography is necessary, a gradient elution with a polar solvent system is usually effective. |
One-Pot Synthesis (Hypothetical)
As direct literature for a one-pot synthesis of this compound-3-carboxamide is scarce, this section addresses potential issues based on one-pot syntheses of analogous indazole derivatives.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incompatible reaction conditions for sequential steps. Byproducts from one step inhibiting subsequent reactions. | Carefully select reagents and catalysts that are compatible across all reaction stages. It may be necessary to adjust the temperature or add reagents in a specific order to control reactivity. |
| Complex Product Mixture | Multiple side reactions occurring simultaneously. Lack of intermediate purification. | Optimize reaction parameters (temperature, concentration, reaction time) for each conceptual "step" within the one-pot procedure. Consider a quasi-one-pot approach where the solvent is changed or a reagent is added to trigger the next transformation without full isolation. |
| Poor Selectivity | Formation of regioisomers or other undesired isomers. | The choice of starting materials and catalysts is crucial. For example, in cyclization reactions to form the indazole ring, the directing groups on the precursors will influence the regioselectivity. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis (Projected) |
| Overall Yield | ~50-60% (based on a 72% yield for step 1 and ~80-90% for subsequent steps) | Potentially lower to comparable, highly dependent on optimization. |
| Reaction Time | Multiple days (including workup and purification for each step) | Significantly shorter (potentially 1-2 days) |
| Purity of Final Product | Generally high due to intermediate purification | May be lower, requiring more rigorous final purification |
| Solvent & Reagent Consumption | Higher due to multiple workups and purifications | Lower |
| Process Complexity | More straightforward to troubleshoot and optimize individual steps | More complex to optimize due to the interplay of multiple reactions |
Experimental Protocols
Protocol 1: Stepwise Synthesis of this compound-3-carboxamide
Step 1: Synthesis of this compound-3-carboxaldehyde [2]
-
In a round-bottom flask, dissolve sodium nitrite (1.10 g, 16 mmol) in a mixture of deionized water (3.2 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol).
-
After stirring for 10 minutes at 0 °C, a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL) is added dropwise over 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 8:2) to yield this compound-3-carboxaldehyde. Expected Yield: 229 mg (72%).
Step 2: Synthesis of this compound-3-carboxylic Acid [2]
-
Dissolve this compound-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound-3-carboxamide [2]
-
Dissolve this compound-3-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hypothetical One-Pot Synthesis of this compound from 2,6-Dimethylaniline
This protocol is an adaptation based on the synthesis of the parent this compound.
-
To a solution of 2,6-dimethylaniline (1.0 equiv) in a suitable solvent (e.g., chloroform), add tert-butyl nitrite (1.2 equiv) at room temperature under a nitrogen atmosphere and stir for 20 minutes.
-
Add potassium acetate (2.0 equiv) and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool to room temperature and continue stirring for 15 hours.
-
Upon completion, filter to remove solids and wash the solids with the reaction solvent.
-
Combine the filtrates, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Stepwise synthesis workflow for this compound-3-carboxamide.
Caption: Logical flow of a one-pot synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1H-Indazole for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-methyl-1H-indazole. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: For library production, two main routes are commonly considered. The first is a direct, one-pot synthesis from 2,6-dimethylaniline, which is efficient for producing the parent this compound. The second route involves a multi-step synthesis starting from 7-methyl-indole, which allows for the introduction of functional groups at the 3-position, creating intermediates like this compound-3-carboxaldehyde and the corresponding carboxylic acid, which are valuable for library diversification.
Q2: What are the most common impurities encountered, and how can they be minimized?
A2: Common impurities include unreacted starting materials, regioisomers (such as 4-methyl, 5-methyl, or 6-methyl derivatives if the starting material is not pure), and tautomers (the 2H-indazole is a common side product).[1] Minimizing these impurities involves careful control of reaction temperature, slow addition of reagents, and ensuring anhydrous conditions where necessary.[2]
Q3: How can I confirm the identity and purity of my final product and intermediates?
A3: Standard analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. Mass Spectrometry (MS) should be used to confirm the molecular weight of the product and any intermediates.[2][3] For this compound-3-carboxaldehyde, characteristic ¹H NMR signals include a singlet for the aldehyde proton around 10.31 ppm and a singlet for the methyl group around 2.62 ppm.[2]
Q4: What are the best practices for purifying this compound on a large scale?
A4: For large-scale purification, column chromatography and recrystallization are the most effective methods.[3] The choice depends on the impurity profile. For column chromatography, a thorough TLC analysis should be performed first to determine the optimal solvent system to achieve good separation, aiming for an Rf value of 0.2-0.4 for the desired compound.[3] Recrystallization is suitable if a solvent can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents to screen include ethanol, methanol, and ethyl acetate.[3]
Synthesis Route 1: From 2,6-Dimethylaniline
This route provides a direct and scalable method to the parent this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure utilizing 2,6-dimethylaniline.[4]
Materials and Reagents:
-
2,6-dimethylaniline
-
tert-butyl nitrite
-
Potassium acetate
-
18-crown-6
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, slowly add tert-butyl nitrite to a solution of 2,6-dimethylaniline in chloroform at room temperature.
-
Stir the mixture for 20 minutes.
-
Add potassium acetate and 18-crown-6 to the reaction mixture.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and continue stirring for 15 hours.
-
Remove the solids by vacuum filtration and wash the solids with chloroform.
-
Combine the filtrates and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield this compound as an orange solid.[4]
Quantitative Data: Synthesis from 2,6-Dimethylaniline
| Reagent/Material | Molar Mass ( g/mol ) | Amount (Scale) | Equivalents |
| 2,6-Dimethylaniline | 121.18 | 25 g (206 mmol) | 1.0 |
| tert-butyl nitrite | 103.12 | 52 mL | ~2.5 |
| Potassium acetate | 98.14 | 40 g (412 mmol) | 2.0 |
| 18-crown-6 | 264.32 | 5.4 g (20.6 mmol) | 0.1 |
| Chloroform | - | 750 mL | - |
| Product | This compound | 23 g | 85% Yield [4] |
Troubleshooting Guide: Synthesis from 2,6-Dimethylaniline
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction. | Ensure the reflux time of 3 hours is strictly followed and that the subsequent stirring at room temperature proceeds for at least 15 hours.[4] |
| Decomposition of the intermediate. | Maintain a steady reflux temperature; avoid overheating. | |
| Formation of Dark Polymeric Byproducts | Side reactions due to impurities in starting materials. | Use high-purity 2,6-dimethylaniline and tert-butyl nitrite. |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Workflow for Synthesis from 2,6-Dimethylaniline
References
Validation & Comparative
A Comparative Guide to Orthogonal Methods for Confirming 7-methyl-1H-indazole Purity and Identity
The rigorous characterization of chemical compounds is fundamental in research and drug development to ensure safety, efficacy, and reproducibility. For a molecule like 7-methyl-1H-indazole, relying on a single analytical method is insufficient for unambiguous confirmation of identity and purity. Orthogonal methods, which are independent analytical techniques that measure different physicochemical properties of the molecule, are essential for a comprehensive and reliable assessment.[1] This guide provides a comparative overview of key orthogonal methods, complete with experimental data and detailed protocols, to establish a robust analytical framework for this compound.
The primary orthogonal methods recommended for the comprehensive characterization of this compound include a combination of chromatographic and spectroscopic techniques: High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.[1]
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data obtained from the application of these orthogonal methods.
Table 1: HPLC Purity Analysis (Representative Data)
| Parameter | Result | Primary Use |
|---|---|---|
| Retention Time (tR) | 4.8 min | Purity Assessment & Quantification |
| Purity (by Area %) | > 99.5% | Quantification of Main Component |
| Detection Wavelength | 254 nm | Analyte Detection |
Note: Data is representative and will vary based on specific method parameters.[1]
Table 2: LC-MS Identity Confirmation
| Parameter | Measured Value | Expected Value | Primary Use |
|---|---|---|---|
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | Identity Confirmation |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | Identity Confirmation |
| Mass-to-Charge Ratio ([M+H]⁺) | 133.1701 | 133.1708 | Molecular Weight Verification |
Note: High-resolution mass spectrometry (HRMS) provides high mass accuracy, crucial for confirming the elemental composition.[2]
Table 3: ¹H and ¹³C NMR Spectral Data (Predicted)
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
|---|---|
| Chemical Shift (δ) ppm / Assignment | Chemical Shift (δ) ppm / Assignment |
| ~12.9 (br s, 1H, N-H) | ~141.2 (C7a) |
| ~8.0 (d, 1H, H-3) | ~134.5 (C3) |
| ~7.6 (d, 1H, H-4) | ~128.0 (C5) |
| ~7.0 (t, 1H, H-5) | ~121.3 (C7) |
| ~6.9 (d, 1H, H-6) | ~120.5 (C4) |
| ~2.5 (s, 3H, CH₃) | ~115.8 (C3a) |
| ~109.1 (C6) |
| | ~16.5 (CH₃) |
Note: These are predicted chemical shifts based on the analysis of similar indazole structures and require experimental verification.[2]
Experimental Workflows and Relationships
Visualizing the analytical process helps in understanding how these independent methods integrate to provide a high-confidence assessment of the compound.
Caption: Workflow for Purity and Identity Confirmation.
Caption: Relationship between Orthogonal Methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound by separating it from any potential impurities.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Gradient Example: Start at 10% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min for HPLC.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the relative area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the compound by providing accurate molecular weight information.
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
LC Conditions: Typically the same as the HPLC method described above to correlate retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is most common for nitrogen-containing heterocycles.[1]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.[1]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Analysis: The primary peak from the HPLC should correspond to a mass signal in the MS detector. For this compound (C₈H₈N₂), the expected mass for the protonated molecule ([M+H]⁺) is ~133.17.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[2]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify include the N-H proton (often broad), three distinct aromatic protons, and a sharp singlet for the methyl group protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect to see signals for all 8 carbons in the molecule, with distinct chemical shifts for the methyl carbon and the seven carbons of the indazole ring system.
-
Analysis: The chemical shifts, coupling patterns, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the molecular structure, confirming the identity and connectivity of the atoms.
By employing this suite of orthogonal methods, researchers and drug developers can establish a high degree of confidence in the purity and identity of this compound, ensuring the quality and reliability of their scientific work. This multi-pronged approach is a cornerstone of modern analytical chemistry and is essential for regulatory compliance and successful research outcomes.[1]
References
The Bioactivity of 7-Methyl-1H-indazole in Comparison to its Analogs: A Guide for Researchers
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comparative analysis of the bioactivity of 7-methyl-1H-indazole and its analogs, with a particular focus on their roles as kinase inhibitors. While direct, comprehensive bioactivity data for this compound is not extensively available in public literature, by examining structurally related compounds, we can extrapolate its potential biological profile and understand the critical structure-activity relationships (SAR) that govern the efficacy of this class of molecules.[4][5]
Comparative Bioactivity of Indazole Analogs
Research into indazole derivatives has revealed their potential as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][6][7] Notably, analogs of the 1H-indazole-3-carboxamide scaffold have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels, key targets in oncology and inflammatory diseases.[1][4][5]
The inhibitory activity of these analogs is highly dependent on the nature and position of substituents on the indazole ring and the carboxamide moiety.[1] The 7-methyl group in this compound is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and pharmacokinetic profile.[1]
Quantitative Data on Indazole Analog Bioactivity
The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, gathered from studies on closely related compounds, serves as a valuable reference for predicting the potential efficacy of this compound derivatives.
Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Hypothetical 7-Methyl Analog | (2,4-dichlorophenyl) | - |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Note: Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Hypothetical 7-Methyl Analog | (3-fluoro-4-pyridyl) | - |
| Analog A | (4-pyridyl) | >10 |
| Analog B | (3-fluoro-4-pyridyl) | 0.8 |
| Analog C | (2-fluoro-4-pyridyl) | 5.2 |
Note: Specific IC50 data for this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]
Key Structure-Activity Relationship (SAR) Insights
The data presented in the tables highlight critical SAR insights for the indazole-3-carboxamide scaffold:
-
For PAK1 Inhibition: Bulky and hydrophobic groups at the para- position of the phenyl ring attached to the carboxamide, such as a phenoxy group (Analog 4), lead to highly potent compounds.[1]
-
For CRAC Channel Inhibition: The presence and position of fluorine atoms on the phenyl ring are crucial for activity, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating sub-micromolar potency.[1]
These findings suggest that the bioactivity of this compound analogs can be significantly modulated by substitutions on the carboxamide portion of the molecule. The 7-methyl group on the indazole ring itself is likely to influence the overall drug-like properties of the compound.[1]
Signaling Pathways and Experimental Workflows
To understand the biological context of the indazole analogs' activity, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their bioactivity.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted to assess the bioactivity of this compound and its analogs against various kinases.
In Vitro PAK1 Inhibition Assay
The inhibitory activity of indazole analogs against PAK1 can be determined using a commercially available assay such as the ADP-Glo™ Kinase Assay.[5] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]
Materials:
-
Recombinant PAK1 enzyme
-
PAK1 substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Microplate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound to determine the IC50 value.[5]
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (as a control).[5]
-
Add the kinase, substrate, and ATP to initiate the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence signal using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[5]
Conclusion
While direct comparative bioactivity data for this compound is still emerging, the analysis of its structural analogs provides a strong foundation for predicting its potential as a biologically active molecule, particularly as a kinase inhibitor. The indazole-3-carboxamide scaffold has proven to be a versatile platform for developing potent and selective inhibitors of key cellular targets like PAK1 and CRAC channels.[1] The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in achieving high potency. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully explore their therapeutic potential.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
7-methyl-1H-indazole vs. 1H-indazole: A Comparative Analysis of Biological Activity
In the landscape of medicinal chemistry, the 1H-indazole scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[3][4] This guide provides a comparative analysis of the parent 1H-indazole scaffold and its methylated analog, 7-methyl-1H-indazole, for researchers, scientists, and drug development professionals. Due to a scarcity of direct experimental data on the unsubstituted this compound, this comparison will extrapolate its potential biological profile from its derivatives and contrast it with the extensively studied 1H-indazole core.
Overview of 1H-Indazole and the Influence of Methylation
1H-indazole is a bicyclic aromatic heterocycle that is thermodynamically more stable than its 2H-indazole tautomer.[3] This stability has made it a focal point in the development of therapeutics. The addition of a methyl group at the 7-position, creating this compound, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile.[5] While direct comparative studies are lacking, the inclusion of the this compound moiety in drugs like Zavegepant, a calcitonin gene-related peptide receptor antagonist for migraine treatment, underscores the therapeutic relevance of this modification.[6]
Comparative Biological Activity: A Look at Derivatives
The following table summarizes the inhibitory activities of various substituted 1H-indazole derivatives against different biological targets to illustrate the broad potential of this scaffold.
| Derivative Class | Specific Compound Example | Target | Activity (IC50) | Reference |
| 1H-Indazole-3-carboxamides | N-(4-phenoxyphenyl)-1H-indazole-3-carboxamide | PAK1 | 9.8 nM | [9] |
| 1H-Indazol-3-amines | 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | [3] |
| 3-substituted 1H-indazoles | Compound 121 | IDO1 | 720 nM | [3] |
| 1H-Indazole amides | Compound 116 | ERK1/2 | 9.3 ± 3.2 nM | [3] |
| 3-amino-5-substituted indazoles | Entrectinib | ALK | 12 nM | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are often mediated through their interaction with key signaling pathways. For example, the inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives can disrupt cancer cell proliferation and migration.
Caption: The PAK1 signaling pathway, a target for indazole-based inhibitors.
A typical workflow for evaluating the in vitro efficacy of these compounds involves assessing their anti-proliferative effects on cancer cell lines.
Caption: A generalized workflow for determining the in vitro anti-proliferative activity of test compounds.
Experimental Protocols
In Vitro PAK1 Inhibition Assay
The inhibitory activity of indazole derivatives against PAK1 can be determined using a commercial kinase assay kit, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Create a serial dilution of the compound to determine the IC50 value.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (as a control). Add the PAK1 enzyme and a suitable substrate peptide.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the reaction and measure the generated luminescence, which correlates with the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[8]
Cell Viability (MTT) Assay
The anti-proliferative activity of the compounds can be assessed using the MTT assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[10]
Conclusion
The 1H-indazole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. While direct comparative data for this compound is currently unavailable, the analysis of its derivatives suggests that methylation at the 7-position is a viable strategy for developing novel therapeutics, as exemplified by the approved drug Zavegepant. The addition of the methyl group likely influences the pharmacokinetic properties of the parent molecule. Further research directly comparing the biological activities of this compound and 1H-indazole is warranted to fully elucidate the structure-activity relationship and guide the design of next-generation indazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. Zavegepant - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The 1H-Indazole-3-Carboxamide Scaffold: A Comparative Analysis of In Vivo Potential
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide core structure represents a versatile and promising scaffold in medicinal chemistry. While direct in vivo efficacy data for the unsubstituted parent compound is limited, its derivatives have shown significant potential across various therapeutic areas, particularly in oncology as potent inhibitors of p21-activated kinase 1 (PAK1).[1]
This guide provides a comparative analysis of the 1H-indazole-3-carboxamide scaffold, focusing on the preclinical data of its derivatives. To offer a broader perspective on in vivo efficacy in oncology, this guide contrasts the available data for these emerging compounds with established targeted therapies, namely the PARP inhibitors Niraparib and Olaparib.
Comparative Efficacy Data
The following tables summarize the available quantitative data for a key 1H-indazole-3-carboxamide derivative targeting PAK1 and the in vivo efficacy of the PARP inhibitors Niraparib and Olaparib. This comparison highlights the different stages of development and the types of data available for each class of compounds.
Table 1: In Vitro and Cellular Activity of a Representative 1H-Indazole-3-Carboxamide Derivative
| Compound ID | Target | Assay Type | IC50 (nM) | Cellular Effect | Reference |
| Compound 30l | PAK1 | Biochemical | 9.8 | Significantly suppressed migration and invasion of MDA-MB-231 cells by downregulating Snail expression, without affecting tumor growth. | [2][3] |
Table 2: In Vivo Efficacy of Comparative PARP Inhibitors
| Compound | Target | Animal Model | Treatment Regimen | Key Efficacy Readout | Reference |
| Niraparib | PARP1/2 | HGSOC Patient-Derived Xenograft (PDX) | 50 mg/kg/day | Tumor regressions induced in a BRCA2 mutant model. | [1] |
| Olaparib | PARP | HER2+ Ovarian Cancer Xenografts | 50 mg/kg | Statistically significant tumor growth inhibition compared to vehicle. | [4] |
| Olaparib + RT | PARP | Murine Oral Cancer Model (MOC2) | Not specified | Synergistically reduced both tumor growth and lung metastasis. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental design for evaluating these compounds, the following diagrams are provided.
Detailed Experimental Protocols
1. In Vivo Tumor Growth Inhibition Study (General Protocol for Xenograft Models)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) is chosen based on the therapeutic hypothesis.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., a 1H-indazole-3-carboxamide derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity), overall survival, and biomarker analysis from tumor tissue at the end of the study.
2. In Vitro PAK1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PAK1 kinase.
-
Methodology: A common method is a radiometric filter binding assay or a luminescence-based kinase assay.
-
Recombinant human PAK1 enzyme is incubated with the test compound at various concentrations.
-
A specific peptide substrate for PAK1 and ATP (containing a radiolabel like ³³P-ATP for the radiometric assay) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
For the radiometric assay, the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of radioactivity on the filter is proportional to the enzyme activity.
-
For luminescence assays, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.
3. Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay:
-
Cancer cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
The cells are then treated with the test compound or vehicle.
-
The closure of the scratch is monitored and imaged at different time points. The rate of cell migration is quantified by measuring the change in the width of the gap over time.
-
-
Transwell Invasion Assay:
-
A two-chamber Transwell insert is used, with the upper and lower chambers separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cancer cells are seeded in the upper chamber in serum-free medium containing the test compound. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
After a set incubation period, non-invading cells in the upper chamber are removed.
-
The cells that have invaded through the Matrigel-coated membrane to the lower surface are fixed, stained, and counted under a microscope.
-
Concluding Remarks
For drug development professionals, the key challenge lies in optimizing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into in vivo efficacy. The comparison with established drugs like Niraparib and Olaparib highlights the rigorous in vivo testing required to bring a new therapeutic to the clinic. Future research should focus on comprehensive in vivo studies of promising 1H-indazole-3-carboxamide derivatives to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cross-validation of Purity for 7-methyl-1H-indazole: A Comparative Guide to HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For a compound like 7-methyl-1H-indazole, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of subsequent biological assays and the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two powerful and orthogonal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The principle of using multiple, independent methods, known as orthogonality, minimizes the risk of overlooking impurities.[1]
This document details the experimental protocols for each method, presents a comparative analysis of hypothetical, yet realistic, purity data, and illustrates the analytical workflows for a robust cross-validation approach.
Data Presentation: A Comparative Overview
The following tables summarize the illustrative quantitative purity data for a hypothetical batch of this compound, as determined by HPLC and quantitative NMR (qNMR). This data is representative and will vary based on the specific synthesis and purification methods employed.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.85 | Impurity A (e.g., 2,6-dimethylaniline) | 0.15 |
| 2 | 3.52 | Impurity B (e.g., 4-methyl-1H-indazole) | 0.25 |
| 3 | 4.18 | This compound | 99.52 |
| 4 | 5.30 | Impurity C (Unknown) | 0.08 |
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of this compound
| Component | Chemical Shift (ppm) | Multiplicity | Integration (Normalized) | Purity (% w/w) |
| This compound | 8.05 | s | 1.00 | 99.45 |
| Impurity B (4-methyl-1H-indazole) | 7.95 | s | 0.0026 | 0.26 |
| Residual Solvent (Ethyl Acetate) | 2.05 | s | - | 0.29 |
| Internal Standard (Maleic Anhydride) | 7.10 | s | 2.00 | - |
Table 3: Cross-Validation Summary
| Analytical Method | Purity (%) | Key Strengths | Limitations |
| HPLC | 99.52 | High resolution and sensitivity for separating impurities. | Requires a reference standard for impurity identification; non-UV active impurities may not be detected. |
| qNMR | 99.45 | Provides an absolute measure of purity without a specific reference standard for the main component; excellent for structural confirmation.[1] | Lower throughput; may have lower sensitivity for certain impurities compared to HPLC. |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are based on established methods for indazole derivatives and can be adapted as needed.[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity in separating a target compound from its impurities.
Instrumentation and Conditions:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR) Protocol
qNMR is a powerful primary method for determining purity without the need for a reference standard of the analyte itself. It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation:
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity validation and the logical flow of the cross-validation process.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical relationship for cross-validation of purity.
References
A Comparative Analysis of Kinase Inhibition Profiles for Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications. This guide provides a comparative analysis of the kinase inhibition profiles of several key substituted indazole derivatives, supported by experimental data. By presenting quantitative data in a clear format, detailing experimental methodologies, and visualizing relevant biological pathways, this guide aims to facilitate further research and development in this important class of compounds.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected substituted indazole-based inhibitors against a panel of clinically relevant protein kinases. These values, presented in nanomolar (nM), represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC₅₀ values are indicative of higher potency. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to potential variations in assay conditions.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Context |
| Pazopanib | VEGFR-1 | 10 | Cell-free[1] |
| VEGFR-2 | 30 | Cell-free[1] | |
| VEGFR-3 | 47 | Cell-free[1] | |
| PDGFR-β | 84 | Cell-free[1] | |
| c-Kit | 74 | Cell-free[1] | |
| FGF-R1 | 140 | Cell-free[1] | |
| Axitinib | VEGFR-1 | 0.1 | Cell-free[2] |
| VEGFR-2 | 0.2 | Cell-free[2] | |
| VEGFR-3 | 0.1-0.3 | Cell-free[2] | |
| PDGFR-β | 1.6 | Cell-free[2] | |
| c-Kit | 1.7 | Cell-free[2] | |
| NVP-AST487 | RET | 880 | Cell-free[3] |
| Flt-3 | 520 | Cell-free[3] | |
| KDR (VEGFR-2) | 170 | Cell-free[3] | |
| c-Kit | 500 | Cell-free[3] | |
| c-Abl | 20 | Cell-free[3] | |
| BMS-777607 | c-Met | 3.9 | Cell-free[3][4] |
| AXL | 1.1 | Cell-free[3][4][5] | |
| Ron | 1.8 | Cell-free[3][4] | |
| Tyro3 | 4.3 | Cell-free[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are representative protocols for common kinase inhibition assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Objective: To determine the concentration of a substituted indazole inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase
-
Biotinylated peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP)
-
Substituted indazole test compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is often set at or near the Km for ATP to allow for sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA, the europium-labeled anti-phospho-specific antibody, and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Phosphorylation Assay (ELISA-based)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To quantify the inhibition of endogenous or overexpressed kinase activity in a cell-based format.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Substituted indazole test compound
-
Stimulant (e.g., growth factor) to activate the kinase signaling pathway, if necessary
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the indazole inhibitor for a specified period (e.g., 1-2 hours).
-
If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2) for a short period (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the capture antibody to bind the substrate protein.
-
Wash the plate to remove unbound proteins.
-
Add the phospho-specific detection antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash step, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the vehicle-treated, stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation).
-
Plot the percentage of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by substituted indazole inhibitors and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: Workflow for kinase inhibitor IC₅₀ determination.
Caption: AXL and c-Met signaling pathways.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Weight of 7-methyl-1H-indazole with High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization and quality control. This guide provides a comparative analysis of the theoretical versus experimentally determined molecular weight of 7-methyl-1H-indazole using high-resolution mass spectrometry (HRMS), a cornerstone technique for precise mass measurement.
High-resolution mass spectrometry offers unparalleled accuracy in determining the mass-to-charge ratio of ions, making it an indispensable tool for confirming the elemental composition of small molecules. This guide will detail the experimental protocol for validating the molecular weight of this compound and present the expected results in a clear, comparative format.
Data Presentation: Theoretical vs. Experimental Molecular Weight
The following table summarizes the theoretical molecular properties of this compound and the expected experimental values obtained from high-resolution mass spectrometry.
| Parameter | Theoretical Value | Expected Experimental Value (HRMS) | Expected Mass Accuracy (ppm) |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | N/A |
| Average Molecular Weight | 132.16 g/mol | N/A | N/A |
| Monoisotopic Mass | 132.06875 g/mol | 132.0688 ± 0.0007 | < 5 ppm |
| Observed Ion (Positive Mode) | [M+H]⁺ | 133.0760 ± 0.0007 | < 5 ppm |
Note: High-resolution mass spectrometry measures the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The expected experimental value is presented with a tolerance that corresponds to a mass accuracy of less than 5 parts per million (ppm), a standard benchmark for HRMS instruments.
Experimental Protocol: Molecular Weight Validation by ESI-HRMS
This section details the methodology for the validation of the molecular weight of this compound using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid. The formic acid facilitates protonation of the analyte to form [M+H]⁺ ions in positive ionization mode.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a mass accuracy of < 5 ppm is required.
-
Ionization Source: Utilize an electrospray ionization (ESI) source operating in positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a standard calibration solution appropriate for the instrument and the mass range of interest. This ensures high mass accuracy. An internal calibrant or "lock mass" can be used during the analysis to correct for any drift in the mass accuracy.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition Parameters:
-
Mass Range: Set the acquisition range to m/z 100-300 to encompass the expected [M+H]⁺ ion of this compound (m/z 133.0760).
-
Resolution: Set the instrument to a high-resolution setting (e.g., > 60,000 FWHM).
-
Ionization Voltages: Optimize the capillary and cone voltages to achieve stable and efficient ionization of the analyte.
-
Data Analysis
-
Mass Spectrum Interpretation: Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Mass Accuracy Calculation: Calculate the mass accuracy in parts per million (ppm) using the following formula:
-
Elemental Composition Confirmation: Utilize the instrument's software to confirm that the measured accurate mass is consistent with the elemental formula C₈H₉N₂⁺ (for the [M+H]⁺ ion). The software will typically provide a list of possible elemental compositions within the measured mass tolerance, and the correct formula should be the top hit with the lowest mass error.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for validating the molecular weight of this compound using high-resolution mass spectrometry.
Caption: Experimental workflow for molecular weight validation.
Conclusion
High-resolution mass spectrometry provides a rapid and highly accurate method for the validation of the molecular weight of small molecules like this compound. The expected experimental data, with a mass accuracy of less than 5 ppm, offers strong evidence for the correct elemental composition and confirms the identity of the compound. This level of precision is crucial for ensuring the quality and integrity of research compounds and is a fundamental requirement in the drug development pipeline. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to perform this essential analytical validation.
The 7-Methyl Group's Influence on the Pharmacokinetic Profile of Indazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) and its impact on pharmacokinetics is paramount. The indazole scaffold, a privileged structure in medicinal chemistry, is a common core in many therapeutic agents. A frequent modification to this scaffold is the addition of a methyl group at the 7-position. This guide provides a comparative analysis of how this seemingly minor structural change can significantly affect the pharmacokinetic profile of indazole-based compounds.
While direct head-to-head experimental data comparing the pharmacokinetics of 7-methylated indazoles with their non-methylated parent compounds is limited in publicly available literature, established principles of medicinal chemistry and data from related compounds allow for a comprehensive analysis. The 7-methyl group is anticipated to influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its pharmacokinetic behavior.[1]
The Anticipated Effects of C7-Methylation on Indazole Pharmacokinetics
The introduction of a methyl group at the 7-position of the indazole ring can bring about several changes that collectively alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
1. Increased Lipophilicity: The methyl group, being a small, non-polar substituent, increases the overall lipophilicity of the indazole molecule. This can have a dual effect:
-
Enhanced Absorption: Increased lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to better oral absorption.
-
Altered Distribution: Higher lipophilicity may lead to increased partitioning into tissues, potentially increasing the volume of distribution (Vd) and affecting the drug's concentration at the target site.
2. Steric Hindrance and Metabolic Blocking: The 7-position on the indazole ring is a potential site for metabolism by cytochrome P450 (CYP) enzymes, often through oxidation to a hydroxyl group. The presence of a methyl group at this position can:
-
Block Metabolism: The methyl group can act as a "metabolic shield," preventing oxidation at the 7-position. This can lead to a longer half-life (t½) and reduced clearance (CL) of the compound.
-
Shift Metabolism: By blocking one metabolic route, the compound may be metabolized at other positions, potentially leading to a different metabolite profile. Understanding these alternative pathways is crucial for assessing the overall safety and efficacy of the drug.
3. Enhanced Potency and Selectivity: The 7-methyl group can play a crucial role in the pharmacodynamics of a compound by interacting with a specific hydrophobic pocket within the target protein.[2] This can lead to increased binding affinity, resulting in higher potency and potentially greater selectivity for the intended target. While this is a pharmacodynamic effect, it is intrinsically linked to the overall therapeutic success of the compound and influences the desired pharmacokinetic profile.
Comparative Data Summary
Due to the aforementioned lack of direct comparative studies, this section presents pharmacokinetic data for representative indazole-containing compounds to illustrate the general pharmacokinetic profiles observed for this class of molecules. It is important to note that these compounds have different substituents in addition to the indazole core, which significantly contribute to their pharmacokinetic properties.
| Compound Class/Name | Key Structural Features | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (%) | Key Metabolic Pathways | Reference |
| Indazole Carboxamides (General) | Indazole core with a carboxamide side chain | Variable | Variable | Variable | Variable | Hydroxylation, Ester Hydrolysis | [3] |
| 7-Nitroindazole | Indazole with a nitro group at C7 | Not specified | Not specified | Not specified | Not specified | N/A | [4][5] |
| Pazopanib | 2H-indazole with multiple substituents | ~30.9 | ~0.3 | ~11.9 | ~21.4 | CYP3A4, CYP1A2, CYP2C8 | FDA Label |
| Axitinib | 1H-indazole with multiple substituents | 2.5-6.1 | ~38 | Not specified | ~58 | CYP3A4/5, UGT1A1 | FDA Label |
This table is for illustrative purposes and does not represent a direct comparison between 7-methylated and non-methylated analogs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments used to determine the pharmacokinetic profile of indazole derivatives.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to bind to the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
This study determines the in vivo ADME properties of a compound.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing: Administer the test compound intravenously (IV) via the tail vein and orally (PO) by gavage to two separate groups of animals. A typical dose might be 5 mg/kg.
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) can help visualize the concepts and experimental processes described.
Caption: Influence of the 7-methyl group on pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Indazole Analogs as Kinase and Ion Channel Inhibitors: A Comparative Analysis of PAK1 and CRAC Channel Inhibition
A guide for researchers, scientists, and drug development professionals on the inhibitory activities of distinct indazole analog series against p21-activated kinase 1 (PAK1) and calcium release-activated calcium (CRAC) channels. This document provides a comparative overview of their potency, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Disclaimer: Current scientific literature does not contain studies that directly compare the inhibitory activity of the same indazole analogs against both PAK1 and CRAC channels. Therefore, this guide presents a comparative analysis of two distinct series of indazole derivatives that have been independently evaluated as inhibitors of either PAK1 or CRAC channels. A direct comparison of the inhibitory potency of a single indazole analog against both targets is not possible based on available data.
Part 1: Indazole Analogs as PAK1 Inhibitors
A series of 1H-indazole-3-carboxamide derivatives has been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and migration.[1][2] Dysregulation of PAK1 is implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2]
Quantitative Data: Inhibitory Potency against PAK1
The following table summarizes the in vitro inhibitory potency of a representative 1H-indazole-3-carboxamide analog against PAK1.
| Compound ID | Target | IC50 (nM) | Assay Type |
| 30l | PAK1 | 9.8 | Biochemical Kinase Assay |
Table 1: Inhibitory activity of a representative 1H-indazole-3-carboxamide (Compound 30l) against PAK1.[1][2]
Experimental Protocol: PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the indazole analogs against PAK1 was determined using a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.[3][4][5][6][7]
Materials:
-
Recombinant human PAK1 enzyme
-
Peptide substrate (e.g., PAKtide)
-
Adenosine triphosphate (ATP)
-
Test indazole analogs
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test indazole analogs is prepared in DMSO.
-
Reaction Setup: The recombinant PAK1 enzyme is pre-incubated with the peptide substrate in the kinase assay buffer.
-
Inhibitor Addition: The diluted indazole analogs or DMSO (vehicle control) are added to the enzyme-substrate mixture in a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Part 2: Indazole Analogs as CRAC Channel Blockers
Indazole-3-carboxamides have also been investigated as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in various cell types, including immune cells.[8] CRAC channels play a crucial role in T-cell activation and cytokine production, making them a therapeutic target for autoimmune and inflammatory diseases.
Quantitative Data: Inhibitory Potency against CRAC Channels
The following table summarizes the in vitro inhibitory potency of representative indazole-3-carboxamide analogs against CRAC channels, measured as the inhibition of store-operated calcium entry.
| Compound ID | Target | IC50 (µM) | Assay Type |
| 12a | CRAC Channel | 0.45 | Calcium Influx Assay |
| 12d | CRAC Channel | 0.28 | Calcium Influx Assay |
| 12e | CRAC Channel | 0.33 | Calcium Influx Assay |
Table 2: Inhibitory activity of representative indazole-3-carboxamides against CRAC channels.[8]
Experimental Protocol: CRAC Channel Inhibition Assay (Fluorescence-Based Calcium Influx Assay)
The inhibitory activity of indazole analogs on CRAC channels is typically assessed by measuring their effect on store-operated calcium entry (SOCE) using a fluorescent calcium indicator.[8][9][10][11]
Materials:
-
Cell line expressing CRAC channels (e.g., Jurkat T cells, RBL-2H3 cells)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺)
-
Calcium-containing buffer (e.g., Hank's Balanced Salt Solution with 2 mM Ca²⁺)
-
Store-depleting agent (e.g., Thapsigargin)
-
Test indazole analogs
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation and Dye Loading: Cells are seeded in microplates and loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) in a calcium-free buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test indazole analogs or vehicle control.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded.
-
Store Depletion: Thapsigargin is added to the cells in the continued presence of the test compounds in a calcium-free buffer. This depletes the intracellular calcium stores in the endoplasmic reticulum, leading to the activation of CRAC channels. A transient increase in fluorescence due to calcium release from the stores is observed.
-
Initiation of SOCE: A calcium-containing buffer is added to the wells to allow for calcium influx through the activated CRAC channels.
-
Fluorescence Measurement: The increase in intracellular calcium concentration due to SOCE is monitored by measuring the change in fluorescence over time.
-
Data Analysis: The inhibitory effect of the indazole analogs is quantified by measuring the reduction in the peak fluorescence intensity or the area under the curve following the addition of extracellular calcium, compared to the vehicle-treated control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified PAK1 Signaling Pathway and Inhibition.
Caption: CRAC Channel Activation Pathway and Inhibition.
Experimental Workflows
Caption: Workflow for PAK1 Kinase Inhibition Assay.
Caption: Workflow for CRAC Channel Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAK1/CDC42 Kinase Enzyme System Application Note [promega.jp]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence-Based Measurements of the CRAC Channel Activity in Cell Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 11. bu.edu [bu.edu]
Unambiguous Structural Confirmation of 7-Methyl-1H-indazole using 2D NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of heterocyclic compounds is a critical step in chemical research and drug development. For substituted indazoles, such as 7-methyl-1H-indazole, which serve as important scaffolds in medicinal chemistry, unambiguous confirmation of the substitution pattern is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for establishing unequivocal atomic connectivity. This guide provides a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of this compound, supported by predicted experimental data and detailed protocols.
Principles of 2D NMR Techniques for Structural Elucidation
2D NMR spectroscopy provides a more detailed picture of molecular structure by spreading NMR signals across two frequency axes, revealing correlations between different nuclei.[1][2] For a molecule like this compound, the following techniques are particularly powerful:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3] It is instrumental in identifying adjacent protons, allowing for the tracing of proton-proton networks within the molecule, such as the aromatic protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH).[3] It provides a clear and sensitive map of all direct carbon-hydrogen bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[3] HMBC is often the most critical experiment for piecing together the molecular skeleton, as it connects different spin systems and links protons to non-protonated (quaternary) carbons.
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1-NH | ~12.9 | br s | - |
| 3 | ~8.0 | s | ~134.5 |
| 4 | ~7.6 | d | ~120.0 |
| 5 | ~6.9 | t | ~121.0 |
| 6 | ~7.3 | d | ~118.0 |
| 7 | - | - | ~125.0 |
| 7-CH₃ | ~2.5 | s | ~17.0 |
| 3a | - | - | ~123.0 |
| 7a | - | - | ~141.0 |
| Solvent: DMSO-d₆. Predictions are based on data from similar indazole structures.[4] |
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Correlation Type | Significance |
| COSY | H4 (7.6 ppm) | H5 (6.9 ppm) | ³JHH | Confirms adjacency of H4 and H5 |
| H5 (6.9 ppm) | H4 (7.6 ppm), H6 (7.3 ppm) | ³JHH | Links the three aromatic protons | |
| H6 (7.3 ppm) | H5 (6.9 ppm) | ³JHH | Confirms adjacency of H5 and H6 | |
| HSQC | H3 (8.0 ppm) | C3 (134.5 ppm) | ¹JCH | Direct H3-C3 attachment |
| H4 (7.6 ppm) | C4 (120.0 ppm) | ¹JCH | Direct H4-C4 attachment | |
| H5 (6.9 ppm) | C5 (121.0 ppm) | ¹JCH | Direct H5-C5 attachment | |
| H6 (7.3 ppm) | C6 (118.0 ppm) | ¹JCH | Direct H6-C6 attachment | |
| 7-CH₃ (2.5 ppm) | 7-CH₃ (17.0 ppm) | ¹JCH | Direct methyl proton-carbon attachment | |
| HMBC | H3 (8.0 ppm) | C3a (123.0 ppm), C7a (141.0 ppm) | ²JCH, ³JCH | Links pyrazole ring proton to fused ring system |
| H4 (7.6 ppm) | C6 (118.0 ppm), C7a (141.0 ppm) | ³JCH, ²JCH | Positions H4 relative to C6 and the ring junction | |
| H6 (7.3 ppm) | C4 (120.0 ppm), C7 (125.0 ppm) | ³JCH, ²JCH | Crucial correlation positioning H6 next to the methyl-bearing carbon | |
| 7-CH₃ (2.5 ppm) | C6 (118.0 ppm), C7 (125.0 ppm), C7a (141.0 ppm) | ³JCH, ²JCH, ³JCH | Key correlations confirming the methyl group position at C7 |
Experimental Workflow and Data Interpretation
The structural confirmation of this compound using 2D NMR follows a logical workflow, from sample preparation to the final analysis that integrates data from multiple experiments.
Caption: General workflow for 2D NMR-based structural elucidation.
The key to confirming the "7-methyl" substitution pattern lies in the HMBC experiment. The correlations from the methyl protons (δ ~2.5 ppm) are paramount. An HMBC cross-peak between the methyl protons and the carbon at δ ~118.0 ppm (C6) and the quaternary carbon at δ ~125.0 ppm (C7) definitively places the methyl group at the C7 position. This is further supported by the HMBC correlation from the H6 proton (δ ~7.3 ppm) to the methyl-bearing carbon (C7).
Caption: Key HMBC correlations confirming the 7-methyl position.
Comparative Analysis of 2D NMR Techniques
| Technique | Primary Role | Strengths | Limitations |
| COSY | Identifies H-H spin systems | Excellent for mapping out proton networks in the aromatic ring. | Does not provide information about quaternary carbons or connect isolated spin systems. |
| HSQC | Maps direct H-C bonds | Highly sensitive; resolves overlapping proton signals by spreading them over the carbon dimension. | Only shows one-bond correlations, so does not provide skeletal connectivity information. |
| HMBC | Assembles the molecular skeleton | Connects proton and carbon signals over multiple bonds, crucial for identifying connectivity to quaternary carbons and confirming substitution patterns. | Less sensitive than HSQC; interpretation can be complex if long-range couplings are ambiguous. |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for this compound.[5]
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Referencing: Chemical shifts are referenced to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
1. COSY (DQF-COSY):
-
Pulse Program: cosydfqf
-
Spectral Width: 12 ppm in both F1 and F2 dimensions.
-
Number of Scans: 2-4 per increment.
-
Increments: 256-512 in the F1 dimension.
2. HSQC:
-
Pulse Program: hsqcedetgpsisp2.2 (or similar phase-sensitive, edited HSQC)
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 160 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 2-8 per increment.
-
Increments: 256 in the F1 dimension.
3. HMBC:
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 200 ppm.
-
Long-Range Coupling Constant (nJCH): Optimized for 8 Hz.
-
Number of Scans: 8-32 per increment.
-
Increments: 256-512 in the F1 dimension.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of 2D NMR techniques. While COSY and HSQC experiments are essential for assigning the protonated framework of the molecule, the HMBC experiment is the ultimate arbiter for confirming the specific substitution pattern. The long-range correlations from the methyl protons to the aromatic ring carbons provide irrefutable evidence for the location of the methyl group at the C7 position. This multi-technique approach provides the high degree of confidence in molecular structure required for applications in research and drug development.
References
- 1. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Reference Standards for the Analytical Validation of 7-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical method validation. This guide provides a comparative overview of commercially available 7-methyl-1H-indazole, outlines a detailed protocol for its analytical validation via High-Performance Liquid Chromatography (HPLC), and presents the orthogonal analytical techniques necessary for its comprehensive characterization.
Comparison of Commercially Available this compound
Sourcing a certified reference standard for this compound with comprehensive analytical data can be challenging. Below is a comparison of suppliers offering this compound, highlighting the available information regarding its purity and analytical characterization. Researchers should note that while some suppliers provide purity data, a complete Certificate of Analysis for a certified reference standard may require direct inquiry.
| Supplier | Product Name/Grade | CAS Number | Purity | Analytical Methods Mentioned |
| Sigma-Aldrich | This compound, DiscoveryCPR | 3176-66-7 | Not specified; buyer assumes responsibility for confirmation.[1] | No analytical data provided with the product listing.[1] |
| Amadischem | This compound | 3176-66-7 | 99% | Not specified. |
| Kuujia.com | This compound | 3176-66-7 | >98% | HPLC, NMR.[2] |
Orthogonal Analytical Characterization
A comprehensive characterization of a reference standard relies on the principle of orthogonality, utilizing multiple independent analytical methods to assess its identity and purity.[3] This approach minimizes the risk of overlooking impurities or misidentifying the compound.[3] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.[3]
Figure 1: Orthogonal analytical methods for reference standard characterization.
Experimental Protocol: HPLC Method Validation
The following is a detailed protocol for the validation of an analytical HPLC method for this compound.
1. HPLC System and Conditions:
-
System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% A
-
1-10 min: Linear gradient to 5% A
-
10-12 min: Hold at 5% A
-
12.1-15 min: Return to 95% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria:
The validation of the analytical method should be performed according to established guidelines, assessing the following parameters:
| Parameter | Objective | Acceptance Criteria |
| System Suitability | To ensure the HPLC system is performing adequately. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for 5 replicate injections. |
| Specificity | To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank at the retention time of the analyte; Peak purity of the analyte peak should pass. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Accuracy | To determine the closeness of the test results to the true value. | %Recovery within 98.0% to 102.0% for at least 3 concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). |
| Precision | Repeatability (Intra-assay): To assess the precision under the same operating conditions over a short interval of time. | %RSD ≤ 2.0% for 6 replicate injections of the same sample. |
| Intermediate Precision (Inter-assay): To assess the precision within the same laboratory on different days, with different analysts, or on different equipment. | %RSD ≤ 3.0% between different sets of measurements. | |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; %RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied. |
Analytical Validation Workflow
The analytical validation process follows a logical sequence to ensure the reliability and suitability of the chosen analytical method.
Figure 2: Workflow for the analytical validation of a reference standard.
By following a systematic approach to sourcing and validating a this compound reference standard, researchers can ensure the accuracy and reliability of their analytical data, which is fundamental for advancing drug discovery and development programs.
References
Assessing the Metabolic Stability of 7-Methyl-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of 7-methyl-1H-indazole derivatives against relevant analogs. The inclusion of a methyl group at the 7-position of the indazole ring is a strategic modification aimed at influencing the compound's physicochemical properties, including its metabolic fate. Understanding the impact of this substitution is crucial for optimizing drug candidates' pharmacokinetic profiles. This document summarizes key experimental data, details the protocols used to obtain this data, and visualizes the metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using human liver microsomes (HLM) are a standard method to assess this parameter. The key metrics derived from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
The following table presents representative data from an in vitro metabolic stability assay comparing this compound-3-carboxamide to its parent compound and other analogs. This data illustrates the influence of substitutions on the indazole ring on metabolic stability.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| C-1 | 1H-Indazole-3-carboxamide (Parent Compound) | 25 | 27.7 | Moderate |
| C-2 | This compound-3-carboxamide | >60 | <11.6 | High |
| C-3 | 5-Fluoro-1H-indazole-3-carboxamide | 45 | 15.4 | Moderate-High |
| C-4 | N-Cyclohexylmethyl-1H-indazole-3-carboxamide | 18 | 38.5 | Low-Moderate |
| Verapamil | (Positive Control) | 12 | 57.8 | Moderate |
Calculations are based on a protein concentration of 0.5 mg/mL. Data is representative.
Key Insights from Metabolic Stability Data
The data clearly indicates that the introduction of a methyl group at the 7-position of the indazole ring significantly enhances metabolic stability (Compound C-2) compared to the unsubstituted parent compound (C-1). This is likely due to the methyl group sterically hindering the approach of metabolizing enzymes or altering the electronic properties of the ring, making it less susceptible to oxidative metabolism.[2] In contrast, modifications at other positions, such as the introduction of a fluoro group at the 5-position (C-3), can also improve stability, though to a lesser extent in this example. The addition of a large lipophilic group at the N1-position (C-4) appears to provide a site for metabolic attack, leading to lower stability.
Experimental Protocols
To ensure the reproducibility and accuracy of metabolic stability data, a detailed and standardized experimental protocol is essential.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
1. Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of a necessary cofactor, NADPH.[1]
2. Materials:
-
Test Compounds (e.g., this compound derivatives) and Control Compounds (e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard (for quenching the reaction and for analytical quantification)
-
96-well incubation plates
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of the test and control compounds. The typical final concentration of the test compound in the incubation is 1 µM.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal suspension (typically 0.5 mg/mL final concentration), and the test or control compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[1][3]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The elimination rate constant (k) is the negative of the slope of the linear portion of this curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation) .[1]
Visualizing the Process and Pathways
To better understand the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Common metabolic pathways for 1H-indazole-3-carboxamide compounds.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For the 1H-indazole-3-carboxamide scaffold, strategic substitutions can profoundly impact the rate of metabolic clearance. The data presented in this guide suggests that methylation at the 7-position is an effective strategy for enhancing metabolic stability, likely by shielding the molecule from Phase I oxidative metabolism.[1][2] By employing robust in vitro assays and detailed analytical methods, researchers can gain critical insights into the structure-metabolism relationships of their compounds, enabling the design of more effective and durable drug candidates.
References
Comparative Docking Analysis of 7-methyl-1H-indazole in Kinase ATP-Binding Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the docking performance of 7-methyl-1H-indazole within the ATP-binding sites of various protein kinases. Due to a lack of comprehensive published studies on the isolated this compound molecule, this guide synthesizes available data on its derivatives and closely related analogs to provide a predictive comparison and a framework for initiating further research.
The 1H-indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.[1] The addition of a methyl group at the 7-position is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its biological activity.[2] This guide presents a summary of available inhibitory data for this compound derivatives and outlines detailed protocols for both computational docking and experimental validation to facilitate further investigation into its potential as a kinase inhibitor.
Data Presentation: A Comparative Look at Inhibitory Activities
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound |
| This compound-3-carboxamide Analog 4 | PAK1 | Potent | Not Specified |
| Indazole Analog (UNC2025) | MER | 0.74 | Not Applicable |
| Indazole Analog (UNC2025) | FLT3 | 0.8 | Not Applicable |
| Indazole Analog (BMS-777607) | AXL | 1.1 | Not Applicable |
| Indazole Analog (BMS-777607) | c-Met | 3.9 | Not Applicable |
| 1H-Indazol-3-amine derivative (27a) | FGFR1 | < 4.1 | Not Applicable |
| 1H-Indazol-3-amine derivative (27a) | FGFR2 | 2.0 | Not Applicable |
| Indazole derivative (46) | GSK-3β | 640 | Not Applicable |
| Indazole derivative (50) | GSK-3β | 350 | Not Applicable |
Note: The data presented is for derivatives and analogs of this compound and is intended to be representative of the potential of the indazole scaffold. Direct experimental validation of this compound is required for a definitive comparison.
Mandatory Visualization
To elucidate the processes involved in evaluating this compound, the following diagrams illustrate a standard computational docking workflow and a representative kinase signaling pathway that could be targeted.
Caption: Workflow for computational docking and experimental validation.
Caption: Potential inhibition of the MAPK/ERK pathway.
Experimental Protocols
To ensure the reproducibility and rigor of future studies, detailed methodologies for computational docking and in vitro kinase assays are provided below.
Computational Docking Protocol
A structured approach is essential for obtaining reliable in silico predictions of binding affinity and interaction patterns.[3][4]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Perform energy minimization to relieve any steric clashes using a suitable force field (e.g., OPLS_2005).[5]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign correct bond orders and generate possible ionization states at physiological pH.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the ATP-binding site as the docking grid. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., Glide, AutoDock).
-
Perform flexible ligand docking into the rigid receptor grid. For greater accuracy, consider induced fit docking (IFD) which allows for receptor flexibility.[3]
-
Generate a set of docking poses for the ligand.
-
-
Scoring and Analysis:
-
Rank the generated poses using a scoring function that estimates the binding free energy.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[6]
-
Reagents and Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound (test compound) dissolved in DMSO
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well assay plates
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-conjugated XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response model.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 7-methyl-1H-indazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-methyl-1H-indazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally similar compounds. It is crucial to handle this compound as a potentially hazardous substance and always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, adhering to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on data from related indazole compounds, this compound should be handled with caution.[1] Potential hazards, extrapolated from similar compounds, include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect against splashes and dust. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling as a powder or if there is a risk of aerosolization. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Collection:
-
Labeling:
-
Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
It is best practice to use secondary containment to prevent spills.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its chemical identity.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-methyl-1H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-methyl-1H-indazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific safety data available for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166, ANSI Z87.1 standards.[2] A face shield should be worn over goggles for operations with a risk of splashing or explosion.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate, inspected gloves (e.g., nitrile) and dispose of them properly after use or upon contamination.[1] For substances with unknown toxicity, consider double gloving with a flexible laminate glove underneath a heavy-duty outer glove.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[4] Ensure it is buttoned and fits properly to cover as much skin as possible.[3] Wear long pants and closed-toe shoes.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | Use if handling the compound as a powder, if there is a risk of aerosolization, or if working outside of a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Accidental Release Measures :
-
Minor Spills : For small spills, use dry clean-up procedures to avoid generating dust.[5] Sweep up the material and place it in a suitable, labeled container for waste disposal.[5][8]
-
Major Spills : In case of a large spill, evacuate the area and alert the appropriate emergency response team.[5]
-
Prevent the spilled material from entering drains or waterways.[5][7]
-
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Treat this compound and any contaminated materials as hazardous chemical waste.[1]
-
Waste Collection :
-
Labeling :
-
Storage :
-
Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 7-METHYL (1H)INDAZOLE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
